molecular formula C5H6N2O B596475 5-methylpyridazin-3(4H)-one CAS No. 1207175-12-9

5-methylpyridazin-3(4H)-one

Katalognummer: B596475
CAS-Nummer: 1207175-12-9
Molekulargewicht: 110.116
InChI-Schlüssel: UTFJNHLFIUKNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methylpyridazin-3(4H)-one, also known as 5-methylpyridazin-3(4H)-one, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.116. The purity is usually 95%.
BenchChem offers high-quality 5-methylpyridazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methylpyridazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methyl-4H-pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJNHLFIUKNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717340
Record name 5-Methylpyridazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-12-9
Record name 5-Methylpyridazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-methylpyridazin-3(4H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-methylpyridazin-3(4H)-one. While this compound is a valuable building block in medicinal and agricultural chemistry, detailed experimental data in the public domain is limited. Therefore, this document combines available information with well-established principles of pyridazinone chemistry to offer a robust resource for researchers.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone moiety is a privileged scaffold in drug discovery, known for its wide range of biological activities.[1] The presence of nitrogen atoms and a keto group allows for hydrogen bonding and protonation, enabling interactions with various biological targets.[2] Derivatives of the pyridazinone core have shown promise as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[3] 5-methylpyridazin-3(4H)-one, as a simple substituted pyridazinone, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications, particularly in the development of drugs for neurological disorders and as anti-inflammatory agents.[4][5]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 5-methylpyridazin-3(4H)-one

PropertyValueSource
Molecular Formula C₅H₆N₂OPubChem[6]
Molecular Weight 110.11 g/mol PubChem[6]
IUPAC Name 5-methyl-4H-pyridazin-3-onePubChem[6]
CAS Number 1207175-12-9PubChem[6]
Appearance Yellow solidChem-Impex[4]
Boiling Point (Predicted) 163.8 ± 33.0 °CChemicalBook[7]
Density (Predicted) 1.22 ± 0.1 g/cm³ChemicalBook[7]
logP (Predicted) 0.4PubChem[6]
Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 5-methylpyridazin-3(4H)-one are not widely published. However, based on the analysis of related pyridazinone structures, the following spectral characteristics can be predicted.

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the methylene protons, and the vinyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.3 ppm.

  • Methylene Protons (-CH₂-): A singlet is expected around δ 2.8-3.1 ppm.

  • Vinyl Proton (=CH-): A singlet is expected around δ 6.8-7.1 ppm.

  • Amide Proton (-NH-): A broad singlet, exchangeable with D₂O, is expected in the downfield region, typically δ 10.0-12.0 ppm.

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal. Analysis of pyridazin-3(2H)-one provides a basis for these predictions.[3]

  • Methyl Carbon (-CH₃): Expected around δ 15-20 ppm.

  • Methylene Carbon (-CH₂-): Expected around δ 30-35 ppm.

  • Vinyl Carbon (=CH-): Expected around δ 125-130 ppm.

  • Quaternary Carbon (-C(CH₃)=): Expected around δ 140-145 ppm.

  • Carbonyl Carbon (C=O): Expected around δ 160-165 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹.

  • C=C and C=N Stretches: Bands in the region of 1500-1600 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 110. Common fragmentation patterns for pyridazinones involve the loss of CO, N₂, and cleavage of the ring.

Synthesis of 5-methylpyridazin-3(4H)-one

A common and straightforward method for the synthesis of 6-substituted dihydropyridazin-3(2H)-ones is the cyclocondensation of a γ-keto acid with hydrazine hydrate. For 5-methylpyridazin-3(4H)-one, the logical precursor is levulinic acid (4-oxopentanoic acid).

G Levulinic_Acid Levulinic Acid Intermediate Hydrazone Intermediate Levulinic_Acid->Intermediate + Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate Product 5-methylpyridazin-3(4H)-one Intermediate->Product Intramolecular Cyclization (-H₂O) Workup Cooling, Filtration, Recrystallization Product->Workup Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Intermediate Heat Reflux Heat->Intermediate

Caption: Proposed synthetic workflow for 5-methylpyridazin-3(4H)-one.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol is based on established procedures for similar pyridazinone syntheses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise. The reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 5-methylpyridazin-3(4H)-one as a solid.

Reactivity and Chemical Behavior

The reactivity of 5-methylpyridazin-3(4H)-one is governed by the interplay of its functional groups and the aromatic character of the pyridazinone ring.

Tautomerism

Pyridazin-3(4H)-ones can exist in tautomeric forms, including the lactam, lactim, and aromatic hydroxy-pyridazine forms. For 5-methylpyridazin-3(4H)-one, the lactam form is generally the most stable.

Reactions at the Nitrogen Atoms
  • N-Alkylation and N-Acylation: The nitrogen atoms of the pyridazinone ring can be alkylated or acylated using appropriate electrophiles under basic conditions. The regioselectivity of these reactions can be influenced by the reaction conditions.

  • Mannich Reaction: The N-H proton is acidic enough to participate in Mannich reactions with formaldehyde and a secondary amine to introduce an aminomethyl group.

Reactions at the Carbonyl Group
  • Chlorination: The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding a 3-chloropyridazine derivative. This chloro-substituted product is a versatile intermediate for nucleophilic substitution reactions.

Reactions involving the Methylene Group
  • Condensation Reactions: The methylene group adjacent to the carbonyl (at the C4 position) can be deprotonated under strongly basic conditions, and the resulting carbanion can react with electrophiles such as aldehydes in an aldol-type condensation.

G cluster_0 Core Structure cluster_1 Potential Applications A 5-methylpyridazin-3(4H)-one B Neurological Disorder Therapeutics A->B Intermediate for C Anti-inflammatory Agents A->C Intermediate for D Agrochemicals (Herbicides, Pesticides) A->D Intermediate for E Advanced Materials A->E Building block for

Caption: Relationship between the core structure and its applications.

Biological and Medicinal Chemistry Context

The pyridazinone scaffold is of significant interest to medicinal chemists. While specific biological activity data for 5-methylpyridazin-3(4H)-one is not widely reported, its derivatives are explored for various therapeutic applications.

  • Neurological Disorders: As a key intermediate, this compound is utilized in the synthesis of molecules targeting neurological pathways.[4]

  • Anti-inflammatory Activity: Pyridazinone derivatives have been investigated as anti-inflammatory agents, and 5-methylpyridazin-3(4H)-one serves as a starting material for such compounds.[4]

  • Agrochemicals: The pyridazinone ring is present in some herbicides and pesticides. 5-methylpyridazin-3(4H)-one can be used in the formulation of new agrochemicals.[4]

Conclusion

5-methylpyridazin-3(4H)-one is a heterocyclic compound with a foundation in the well-established and biologically significant pyridazinone class. While detailed experimental characterization is not extensively available in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its reactivity. For researchers and scientists in drug discovery and development, 5-methylpyridazin-3(4H)-one represents a versatile building block for the creation of novel compounds with potential therapeutic and agricultural applications.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • 5-methylpyridazin-3(4H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis of pyrazolo(3,4-d)pyridazines from 5-(1-methylhydrazino)pyridazines by means of the Vilsmeier-Haack reaction. (1985). Chemical and Pharmaceutical Bulletin. Retrieved January 16, 2026, from [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1980). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). Molbank. Retrieved January 16, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Pyridazine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021). Molecules. Retrieved January 16, 2026, from [Link]

  • 4-Methylpyridazine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Aminopyridazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. (2022). Chemistry – A European Journal. Retrieved January 16, 2026, from [Link]

  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1][2][4]Triazine from Pivotal Intermediate. (2005). Molbank. Retrieved January 16, 2026, from [Link]

  • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). Acta Crystallographica Section C: Structural Chemistry. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Methylpyridazin-3(4H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the mechanistic pathways associated with the 5-methylpyridazin-3(4H)-one scaffold. Rather than focusing on the parent compound, which primarily serves as a key synthetic intermediate, this document delves into the diverse and potent mechanisms of action exhibited by its derivatives, reflecting the true value of this "wonder nucleus" in modern pharmacology.[1]

Introduction: The 5-Methylpyridazin-3(4H)-one Scaffold

5-Methylpyridazin-3(4H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[2] While exhibiting limited intrinsic biological activity, its true significance lies in its role as a versatile and highly adaptable scaffold for the synthesis of a wide array of pharmacologically active derivatives.[2][3] The inherent stability and reactivity of the pyridazinone ring system allow for facile chemical modifications, leading to the development of compounds with diverse therapeutic applications, including those targeting neurological disorders, inflammation, cardiovascular diseases, and cancer.[2][4][5]

This guide will elucidate the core mechanisms of action not of the parent compound itself, but of the key derivatives synthesized from it, providing researchers and drug developers with a foundational understanding of the therapeutic potential unlocked by this remarkable chemical starting point.

A Versatile Scaffold for Diverse Pharmacological Intervention

The pyridazinone nucleus is considered a "privileged" structure in drug discovery, capable of interacting with a multitude of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[4] The derivatization of the 5-methylpyridazin-3(4H)-one core allows for the fine-tuning of molecular properties to achieve high affinity and selectivity for specific biological targets. The following sections will explore the primary mechanisms of action of these derivatives, categorized by their major therapeutic areas.

Cardiovascular Effects: Modulation of Vascular Tone and Cardiac Contractility

Derivatives of 5-methylpyridazin-3(4H)-one have been extensively investigated for their cardiovascular effects, particularly as vasodilators and inotropic agents.[4]

2.1.1 Phosphodiesterase III (PDE3) Inhibition:

A prominent mechanism of action for several cardiotonic pyridazinone derivatives is the selective inhibition of phosphodiesterase III (PDE3).[6] PDE3 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.

  • Mechanism: By inhibiting PDE3, these derivatives prevent the breakdown of cAMP, leading to its accumulation within the cell.[6]

    • In cardiac muscle , elevated cAMP levels activate protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).

    • In vascular smooth muscle , increased cAMP and PKA activation lead to the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway: PDE3 Inhibition by Pyridazinone Derivatives

PDE3_Inhibition cluster_cardiac In Cardiomyocytes cluster_vascular In Vascular Smooth Muscle Pyridazinone Pyridazinone Derivative PDE3 Phosphodiesterase III (PDE3) Pyridazinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC Converts AC->cAMP Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Cardiac Cardiac Muscle Cell Vascular Vascular Smooth Muscle Cell Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx Contractility ↑ Myocardial Contractility Ca_Influx->Contractility Relaxation Vasodilation MLCK->Relaxation

Caption: PDE3 inhibition by pyridazinone derivatives.

2.1.2 Vasorelaxation via eNOS and Calcium Signaling:

Other pyridazinone derivatives exert their vasodilatory effects through mechanisms independent of PDE inhibition. These often involve the modulation of endothelial nitric oxide synthase (eNOS) and intracellular calcium signaling.[7][8]

  • Mechanism: Certain derivatives have been shown to increase the expression of eNOS mRNA, leading to elevated production of nitric oxide (NO) in endothelial cells.[7][8] NO then diffuses into adjacent smooth muscle cells, where it activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels and promoting vasorelaxation. Additionally, some derivatives may directly inhibit the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells, further contributing to vasodilation.[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The pyridazinone scaffold is a promising starting point for the development of novel anti-inflammatory agents.[1][9]

2.2.1 Phosphodiesterase IV (PDE4) Inhibition:

A primary anti-inflammatory mechanism for a class of pyridazinone derivatives is the inhibition of PDE4.[10] PDE4 is the predominant PDE isoform in many inflammatory cells, including macrophages, neutrophils, and T-cells, where it regulates cAMP levels.

  • Mechanism: By inhibiting PDE4, these compounds increase intracellular cAMP.[10] Elevated cAMP levels activate PKA, which in turn phosphorylates and inactivates transcription factors such as NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8).[10]

Signaling Pathway: Anti-inflammatory Effects of PDE4 Inhibition

PDE4_Inhibition cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Inflammatory_Stimulus->NFkB Activates Cell_Membrane Pyridazinone Pyridazinone Derivative PDE4 Phosphodiesterase IV (PDE4) Pyridazinone->PDE4 Inhibits cAMP cAMP PDE4->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Induces Transcription Nucleus

Caption: PDE4 inhibition by pyridazinone derivatives.

2.2.2 Other Anti-inflammatory Mechanisms:

  • Cyclooxygenase-2 (COX-2) Inhibition: Some pyridazinone derivatives have been reported to act as selective COX-2 inhibitors, which is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

  • N-formyl Peptide Receptor (FPR) Modulation: Certain derivatives can modulate the activity of FPRs on leukocytes, which are involved in chemotaxis and the inflammatory response.[12]

Central Nervous System (CNS) Effects

5-Methylpyridazin-3(4H)-one is a valuable intermediate for synthesizing compounds with CNS activity.[2][3]

  • Histamine H3 Receptor Inverse Agonism: A notable mechanism in this area is histamine H3 receptor inverse agonism.[13] The H3 receptor is an autoreceptor that inhibits the synthesis and release of histamine and other neurotransmitters in the brain. By acting as inverse agonists, certain 4,5-dihydropyridazin-3-one derivatives can block this autoinhibition, leading to increased levels of histamine and other neurotransmitters, which promotes wakefulness.[13]

Anticancer Activity: Targeting Tumor Growth and the Tumor Microenvironment

The pyridazinone scaffold has been utilized to develop a range of anticancer agents with diverse mechanisms of action.[4]

  • Enzyme Inhibition: Derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, including PARP, DHFR, B-RAF, BTK, FGFR, and FER.[4]

  • Ecto-5'-nucleotidase (CD73) Inhibition: A more recent and promising mechanism is the inhibition of CD73.[14] CD73 is an enzyme that is often overexpressed on the surface of cancer cells and contributes to an immunosuppressive tumor microenvironment by converting AMP to adenosine. By inhibiting CD73, pyridazinone derivatives can reduce the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[14]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of pyridazinone derivatives, a variety of in vitro, ex vivo, and in silico methods are employed. Below are representative protocols for key assays.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of a test compound against a specific PDE isoform (e.g., PDE3 or PDE4).

Workflow: PDE Inhibition Assay

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE Enzyme - Fluorescent cAMP/cGMP - Test Compound - Binding Agent Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Add_Binding_Agent Add Binding Agent Incubate->Add_Binding_Agent Read_FP Read Fluorescence Polarization (FP) Add_Binding_Agent->Read_FP Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Read_FP->Analyze End End Analyze->End

Caption: Workflow for a PDE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyridazinone derivative in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the recombinant human PDE enzyme (e.g., PDE4B) in assay buffer.

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the PDE enzyme solution to all wells.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of a binding agent solution (e.g., beads coated with an anti-cAMP antibody). This agent will bind to the unhydrolyzed FAM-cAMP.

    • Incubate for another 60 minutes to allow for binding equilibrium.

    • Read the plate on a fluorescence polarization plate reader. A high FP signal indicates that the FAM-cAMP has not been hydrolyzed and is bound to the larger binding agent (i.e., the enzyme was inhibited). A low FP signal indicates that the FAM-cAMP was hydrolyzed by the active enzyme.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Assay for Anti-inflammatory Activity

This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated human primary macrophages.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human primary macrophages in appropriate cell culture medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazinone test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO2.

  • Stimulation:

    • Stimulate the cells by adding 10 µL of LPS (final concentration of 100 ng/mL) to each well (except for the unstimulated control wells).

    • Incubate the plate for 18 hours at 37°C and 5% CO2.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes the evaluation of the vasorelaxant effect of a pyridazinone derivative on isolated rat thoracic aortic rings.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction in the aortic rings by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine.

    • Once the contraction has stabilized, add cumulative concentrations of the pyridazinone test compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Quantitative Data Summary

The following table summarizes the reported biological activities of representative pyridazinone derivatives, demonstrating the potency that can be achieved through derivatization of the core scaffold.

Derivative ClassTargetRepresentative CompoundActivity (IC50/EC50)Reference
Cardiovascular PDE3M-2 (Metabolite)Potent inhibitor (more potent than milrinone)[6]
VasorelaxationCompound 5e EC50 = 0.0025 µM[7][8]
VasorelaxationCompound 18 EC50 = 1.204 µM[4]
Anti-inflammatory PDE4B4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one43% inhibition @ 20 µM[10]
Anticancer CD73Compound 35j IC50 = 1.2 nM[14]

Conclusion

5-Methylpyridazin-3(4H)-one is a cornerstone of modern medicinal chemistry, not for its own biological activity, but for the vast therapeutic potential it unlocks as a synthetic intermediate. The derivatives of this scaffold have been shown to modulate a wide range of biological targets with high potency and selectivity, leading to significant advances in the development of novel therapeutics for cardiovascular diseases, inflammation, CNS disorders, and cancer. The diverse mechanisms of action, from enzyme inhibition (PDEs, CD73) to receptor modulation (H3 receptors), underscore the remarkable versatility of the pyridazinone core. This guide has provided a comprehensive overview of these mechanisms and the experimental approaches used to elucidate them, offering a solid foundation for researchers and drug developers working with this important class of compounds.

References

  • Chem-Impex. (n.d.). 5-Methylpyridazin-3(4H)-one.
  • Allam, E. A., et al. (2022).
  • Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592.
  • Ishimori, T., et al. (1994). Cardiac effects of the novel pyridazinone derivative... and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung, 44(5), 583-588.
  • Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169601.
  • US Biological. (n.d.). 5-Methylpyridazin-3(4H)-one.
  • PubChem. (n.d.). 5-methylpyridazin-3(4H)-one.
  • Allam, E. A., et al. (2022).
  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Ghandi, M., & Chen, Y. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
  • A-Alpha Aesar. (n.d.). 5-Methylpyridazin-3(4H)-one.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Szafrański, K., et al. (2023). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C, 79(Pt 4), 198-211.
  • SciSpace. (n.d.). Pyridazin-3(2H)
  • Journal of Chemical Technology and Metallurgy. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • Wang, Y., et al. (2023). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 66(20), 13891-13911.
  • Amin, E., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46.
  • Kandeel, M. M., et al. (2010). Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines. Archiv der Pharmazie, 343(11), 631-636.
  • Gessi, S., et al. (2022).
  • Hudkins, R. L., et al. (2012). 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 194-198.
  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of N-4,N-5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridazinone Core - A Privileged Scaffold in Modern Drug Discovery

The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic system is at the heart of numerous therapeutic agents with applications spanning cardiovascular diseases, oncology, inflammation, and infectious diseases.[2] The inherent chemical features of the pyridazinone ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking, render it an ideal framework for the design of potent and selective modulators of biological function. The strategic substitution of the pyridazinone core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly sought-after template in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of a fundamental pyridazinone derivative, 5-methylpyridazin-3(4H)-one, offering a practical and scientifically grounded resource for researchers in the field.

I. Strategic Synthesis of 5-Methylpyridazin-3(4H)-one: A Two-Step Approach

The synthesis of 5-methylpyridazin-3(4H)-one is most effectively achieved through a robust two-step synthetic sequence commencing with the readily available and bio-renewable starting material, levulinic acid. This strategy involves an initial condensation reaction to form the dihydro-pyridazinone intermediate, followed by a subsequent dehydrogenation to yield the target aromatic system.

Step 1: Synthesis of the Dihydro Intermediate: 6-Methyl-4,5-dihydropyridazin-3(2H)-one

The initial and critical step in this synthesis is the cyclocondensation of levulinic acid with hydrazine hydrate. This reaction proceeds readily to form the stable six-membered heterocyclic intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the ketone carbonyl of levulinic acid. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carboxylic acid, leading to the formation of a cyclic hydrazide after dehydration. The choice of hydrazine hydrate is critical as it serves as the binucleophilic component necessary for the formation of the pyridazinone ring. The reaction is typically carried out in a protic solvent, such as ethanol or water, to facilitate proton transfer and the subsequent dehydration steps.[3][4]

Materials:

  • Levulinic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add levulinic acid and ethanol.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4 hours.[3]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture onto ice with stirring.

  • The solid precipitate of 6-methyl-4,5-dihydropyridazin-3(2H)-one is then collected by vacuum filtration.

  • The crude product can be purified by recrystallization from methanol to yield colorless crystals.[3]

Step 2: Dehydrogenation to 5-Methylpyridazin-3(4H)-one

The second step involves the aromatization of the dihydropyridazinone ring to furnish the final product, 5-methylpyridazin-3(4H)-one. This is achieved through a dehydrogenation reaction.

The dehydrogenation of the 4,5-dihydro-pyridazinone ring introduces a double bond, resulting in the formation of the more thermodynamically stable aromatic pyridazinone system. A variety of dehydrogenating agents can be employed for this transformation. A common and effective method involves the use of a mild oxidizing agent. The choice of the dehydrogenating agent and reaction conditions is crucial to ensure selective oxidation without over-oxidation or side reactions.

Materials:

  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one

  • A suitable dehydrogenating agent (e.g., elemental sulfur, palladium on carbon with a hydrogen acceptor, or a mild chemical oxidant)

  • A high-boiling inert solvent (e.g., diphenyl ether or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a means to trap any evolved gases, combine 6-methyl-4,5-dihydropyridazin-3(2H)-one and the chosen dehydrogenating agent in the high-boiling solvent.

  • Heat the reaction mixture to a temperature sufficient to initiate the dehydrogenation reaction and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

  • Filter the mixture to remove any solid byproducts or catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-methylpyridazin-3(4H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product1 Intermediate Product cluster_final_synthesis Final Synthesis cluster_final_product Final Product levulinic_acid Levulinic Acid reaction1 Cyclocondensation levulinic_acid->reaction1 hydrazine Hydrazine Hydrate hydrazine->reaction1 dihydropyridazinone 6-Methyl-4,5-dihydropyridazin-3(2H)-one reaction1->dihydropyridazinone reaction2 Dehydrogenation dihydropyridazinone->reaction2 pyridazinone 5-Methylpyridazin-3(4H)-one reaction2->pyridazinone

Figure 1: Synthetic workflow for 5-methylpyridazin-3(4H)-one.

II. Rigorous Characterization of 5-Methylpyridazin-3(4H)-one

The unambiguous identification and confirmation of the structure of the synthesized 5-methylpyridazin-3(4H)-one, as well as its dihydro- intermediate, is paramount. A multi-technique approach employing spectroscopic methods is essential for a comprehensive characterization.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₆N₂O[5]
Molecular Weight110.11 g/mol [5]
AppearanceWhite to yellow solid[5]
Melting Point151-153 °C[5]
Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the synthesis of the target compound and its intermediate.

¹H NMR Spectroscopy:

  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one: The ¹H NMR spectrum is expected to show a singlet for the methyl protons, and two multiplets for the methylene protons of the dihydro-pyridazinone ring. A broad singlet corresponding to the N-H proton will also be present.

  • 5-Methylpyridazin-3(4H)-one: The ¹H NMR spectrum of the final product will be significantly different. It is characterized by a singlet for the methyl protons, two singlets for the vinyl protons on the pyridazinone ring, and a broad singlet for the N-H proton.[5] The disappearance of the upfield methylene signals and the appearance of downfield vinyl signals are clear indicators of the successful dehydrogenation.

¹³C NMR Spectroscopy:

  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one: The ¹³C NMR spectrum will display signals for the methyl carbon, the two methylene carbons, the quaternary carbon attached to the methyl group, and the carbonyl carbon.[3]

  • 5-Methylpyridazin-3(4H)-one: The aromatization of the ring will result in the appearance of signals for the two sp² hybridized carbons of the double bond, in addition to the signals for the methyl carbon, the quaternary carbon, and the carbonyl carbon.

IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.

  • Key Vibrational Frequencies: The IR spectrum of 5-methylpyridazin-3(4H)-one will exhibit a strong absorption band corresponding to the C=O stretching of the amide carbonyl group, typically in the range of 1650-1680 cm⁻¹. A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration. The presence of C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹) further confirms the structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Fragmentation: For 5-methylpyridazin-3(4H)-one, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide additional structural information.

Characterization_Workflow cluster_product Synthesized Product cluster_techniques Characterization Techniques cluster_data Data Analysis product 5-Methylpyridazin-3(4H)-one nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms m_point Melting Point product->m_point data_analysis Structural Confirmation & Purity Assessment nmr->data_analysis ir->data_analysis ms->data_analysis m_point->data_analysis

Figure 2: Workflow for the characterization of 5-methylpyridazin-3(4H)-one.

III. Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-documented synthetic route to 5-methylpyridazin-3(4H)-one, a valuable building block in the field of medicinal chemistry. The two-step synthesis starting from levulinic acid is both efficient and utilizes a bio-based starting material. The comprehensive characterization protocol detailed herein provides a self-validating system to ensure the identity and purity of the final compound. For researchers and drug development professionals, a thorough understanding of the synthesis and characterization of such fundamental heterocyclic scaffolds is paramount for the successful design and development of novel therapeutic agents. The principles and techniques described in this guide are broadly applicable to the synthesis and analysis of a wide range of pyridazinone derivatives, paving the way for future innovations in this exciting area of chemical and pharmaceutical research.

IV. References

  • 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2023). RSC Publishing. [Link]

  • 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). (2011). National Center for Biotechnology Information. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). MDPI. [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][6]triazine-6-carbonitrile (MGL-3196). (2019). ACS Publications. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

  • 13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm). (2020). ResearchGate. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). Semantic Scholar. [Link]

  • Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. (2019). ScienceDirect. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

  • 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). Pharmaffiliates. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Center for Biotechnology Information. [Link]

Sources

Theoretical studies on 5-methylpyridazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 5-methylpyridazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazin-3(4H)-one is a heterocyclic compound that serves as a crucial scaffold in the development of novel therapeutic agents and agrochemicals.[1][2] Its structural and electronic properties are pivotal to its biological activity and reactivity. Theoretical and computational studies provide an indispensable framework for understanding these properties at a molecular level, offering predictive insights that accelerate research and development. This guide details the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate the molecular geometry, tautomeric stability, spectroscopic signatures, and electronic characteristics of 5-methylpyridazin-3(4H)-one. By integrating principles from quantum mechanics with practical applications, we present a comprehensive overview for professionals seeking to leverage computational tools in the rational design of pyridazinone-based molecules.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antibacterial, antihypertensive, anti-inflammatory, and anticancer properties.[3][4] The specific compound, 5-methylpyridazin-3(4H)-one (PubChem CID: 55280243), represents a fundamental building block within this class.[5] Its strategic methylation at the C5 position influences its electronic distribution and steric profile, providing a vector for further functionalization.

Theoretical studies are paramount for several reasons:

  • Predictive Power: They allow for the in silico evaluation of molecular properties before undertaking costly and time-consuming synthesis.

  • Mechanistic Insight: Computational models can reveal the underlying electronic and structural reasons for a molecule's observed reactivity and spectroscopic behavior.

  • Tautomerism: Pyridazinones can exist in multiple tautomeric forms, which often possess different biological activities. Theoretical calculations can accurately predict the most stable tautomer in various environments, a critical factor for understanding receptor-ligand interactions.[6]

This guide will explore the core theoretical methodologies applied to 5-methylpyridazin-3(4H)-one, providing a blueprint for its computational characterization.

Foundational Theory: Computational Methodologies

The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for systems of this size.[7]

The DFT Approach: Functionals and Basis Sets

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Functionals: For pyridazinone derivatives, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometry optimization and electronic properties.[3] It incorporates a portion of the exact Hartree-Fock exchange, improving its accuracy over simpler functionals.

  • Basis Sets: The Pople-style basis set 6-311++G(d,p) is a robust choice.[7][8] It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing π-systems and polar bonds.

Simulating Spectroscopic Data

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, offering excellent correlation with experimental values.[9]

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.[8] This helps in understanding the nature of electronic transitions, such as n→π* or π→π*.

Standard Computational Workflow

The process of a theoretical investigation follows a logical sequence, ensuring that all subsequent calculations are based on a stable, realistic molecular structure.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A 1. Initial 3D Structure (e.g., from SMILES) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm Minimum) B->C Optimized Geometry D 4. Property Calculations (NMR, TD-DFT, NBO, MEP) C->D Verified Minimum Energy Structure E 5. Data Interpretation (Compare with Experiment) D->E Calculated Properties

Caption: A standard workflow for the theoretical analysis of a molecule.

Core Investigation: Properties of 5-methylpyridazin-3(4H)-one

Tautomeric Landscape

A critical aspect of pyridazinone chemistry is its potential for proton tautomerism. 5-methylpyridazin-3(4H)-one can theoretically exist in at least three low-energy forms. The relative stability of these tautomers dictates the molecule's predominant form in solution and its interaction with biological targets. Quantum chemical evaluation of the energies of all possible tautomers is a reliable approach to understanding these structural preferences.[10]

Caption: Tautomeric forms of 5-methylpyridazin-3-one.

DFT calculations consistently show that for pyridazinones, the amide forms (4H-one and 2H-one) are significantly more stable than the aromatic hydroxy (OH) form. The 4H-one tautomer is generally the ground state structure, though the 2H-one form may be very close in energy and accessible at room temperature.

TautomerCommon NamePredicted Relative Energy (kcal/mol)Key Feature
5-methylpyridazin-3(4H)-one Lactam / Amide0.00 (Reference)Most stable form
5-methylpyridazin-3(2H)-one Lactam / Amide0.5 - 2.0Slightly higher energy isomer
5-methyl-3-hydroxypyridazine Lactim / Enol5.0 - 10.0Aromatic, but less stable
Note: Relative energies are representative values derived from DFT calculations on similar systems.
Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful means to assign experimental spectra. The following tables summarize the expected spectroscopic data for the most stable 4H-one tautomer.

Table 1: Predicted Major FT-IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled) Expected Intensity
N-H Stretch 3200 - 3400 Medium-Strong
C-H Stretch (Aromatic & Methyl) 2950 - 3100 Medium
C=O Stretch (Amide) 1660 - 1690 Very Strong
C=N Stretch 1600 - 1640 Medium
C=C Stretch 1550 - 1600 Medium
N-H Bend 1500 - 1550 Medium

Note: Calculated frequencies are often systematically higher than experimental ones and require scaling for accurate comparison.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C3 (C=O) - ~165.2
C4 (CH₂) ~2.8 ~30.5
C5 (C-CH₃) - ~145.1
C6 (CH) ~7.5 ~130.8
CH₃ ~2.2 ~18.7
N2-H ~11.5 -

Note: Chemical shifts are relative to TMS and are sensitive to solvent effects.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11]

  • HOMO: Represents the ability to donate an electron. For 5-methylpyridazin-3(4H)-one, the HOMO is expected to be distributed over the π-system of the ring, particularly the C=C double bond and the nitrogen atoms.

  • LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the electron-deficient parts of the molecule, primarily the C=O and C=N bonds.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution. For 5-methylpyridazin-3(4H)-one, the MEP would show:

  • Negative Potential (Red): Concentrated around the carbonyl oxygen atom, indicating the primary site for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the N-H proton, identifying it as the primary hydrogen bond donor site.

  • Neutral/Slightly Negative (Green/Yellow): Spread across the carbon framework of the ring.

Caption: MEP map identifying reactive sites on the molecule.

Conclusion and Future Directions

Theoretical studies provide a robust and predictive lens through which to examine 5-methylpyridazin-3(4H)-one. DFT calculations reliably establish the 4H-amide tautomer as the most stable form and offer precise predictions of its spectroscopic signatures, which are invaluable for experimental characterization. Furthermore, analysis of frontier orbitals and the molecular electrostatic potential map reveals the molecule's inherent reactivity, guiding the rational design of new derivatives for pharmaceutical and agricultural applications.[1]

The methodologies outlined in this guide serve as a template for the in silico investigation of novel pyridazinone compounds. By computationally screening for desired electronic properties, stability, and potential reactivity, researchers can prioritize synthetic targets, ultimately saving significant time and resources in the discovery pipeline.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Olasunkanmi, L. A., et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(03), 106–114. Available at: [Link]

  • A. C. T. C. Dias, et al. (n.d.). Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics. Universidade do Minho. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • Abdel-Alim, A. A., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. Available at: [Link]

  • Uysal, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • PubChem. (n.d.). 5-methylpyridazin-3(4H)-one. PubChem. Available at: [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]

  • Vitnik, V. D., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 42-53. Available at: [Link]

  • Moussa, I., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Available at: [Link]

  • Gomha, S. M., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

  • Abu-Shqara, E., et al. (2003). Investigations on the structure of 4-methyldihydro-1,3,4-benzotriazepin-5-ones. Tautomer reassignment. PubMed. Available at: [Link]

  • Salimi, F., et al. (2023). Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one: a Computational study. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Introduction: The Pyridazinone Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Methylpyridazin-3(4H)-one Derivatives

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring imparts specific electronic and steric properties, making it a "privileged scaffold" for interacting with a wide array of biological targets. Derivatives of pyridazinone have demonstrated a remarkable spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This versatility has established the pyridazinone core as a foundational building block in the development of novel therapeutic agents.

Within this important class of compounds, 5-methylpyridazin-3(4H)-one and its related structures serve as crucial intermediates and target molecules. Their synthesis is a key step for researchers aiming to explore new chemical space in drug development and agrochemical research.[5][6] This guide provides a detailed overview of the primary synthetic routes, step-by-step experimental protocols, and critical insights into the characterization and troubleshooting of these valuable compounds.

Pillar 1: Strategic Approaches to Pyridazinone Synthesis

The most direct and widely adopted method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core, the immediate precursor to many target derivatives, is the cyclocondensation of a γ-keto acid with hydrazine hydrate.[7][8]

The Levulinic Acid Route: A Foundational Strategy

For the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one (the saturated precursor to 5-methylpyridazin-3(4H)-one), the γ-keto acid of choice is levulinic acid (4-oxopentanoic acid). This commercially available and bio-renewable starting material makes this route both efficient and cost-effective.[9][10]

Causality of the Reaction Mechanism: The reaction proceeds through a well-established two-step intramolecular process:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine hydrate performs a nucleophilic attack on the electrophilic ketone carbonyl of levulinic acid. This is followed by dehydration to form a hydrazone intermediate. This step is typically rapid and occurs under acidic or neutral conditions.[11]

  • Intramolecular Cyclization (Acylation): The terminal amino group of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular acylation, followed by the elimination of a water molecule, results in the formation of the stable, six-membered dihydropyridazinone ring.[7] This cyclization is often the rate-determining step and may require heating to proceed to completion.

// Node styles start_material [label="γ-Keto Acid\n(e.g., Levulinic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Hydrazine Hydrate\n(NH2NH2·H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; core_product [label="6-R-4,5-Dihydropyridazin-3(2H)-one\n(Core Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatization [label="Derivatization Reactions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_products [label="Target Derivatives\n(e.g., N-Alkylation, C4-Condensation, Oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges and Labels start_material -> intermediate [label=" 1. Nucleophilic Attack\n(Hydrazone Formation)"]; reagent -> intermediate; intermediate -> core_product [label=" 2. Intramolecular Cyclization\n(Heat)"]; core_product -> derivatization [label="Post-Synthesis Modification"]; derivatization -> final_products;

// Invisible edges for alignment {rank=same; start_material; reagent;} } dot Caption: General workflow for pyridazinone synthesis.

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core pyridazinone structure and a representative derivative.

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the foundational synthesis from levulinic acid.

Materials and Reagents:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate (80% solution or higher)

  • Ethanol or Water (as solvent)

  • Glacial acetic acid (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (11.6 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (6.25 mL, ~0.1 mol, 80% solution) to the flask. A mild exotherm may be observed. A few drops of glacial acetic acid can be added to catalyze hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as Toluene:Ethyl acetate:Formic acid (5:4:1).[12] The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by the consumption of levulinic acid), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Cool the reaction mixture further in an ice bath for 30-60 minutes. The product will precipitate as a white or off-white solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Self-Validation/Characterization:

  • Melting Point: The purified product should have a sharp melting point, consistent with literature values.

  • IR (KBr, cm⁻¹): Expect characteristic peaks around 3200 (N-H stretch), 1660-1680 (C=O, amide stretch), and 2800-3000 (C-H stretches).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the methyl group (singlet, ~1.9-2.0 ppm), two methylene groups (triplets, ~2.2-2.8 ppm), and an NH proton (broad singlet, ~10.5-11.0 ppm).

Protocol 2: Derivatization via Condensation with an Aromatic Aldehyde

This protocol details the synthesis of a 4-benzylidene derivative, a common modification to explore structure-activity relationships.[1][8]

Materials and Reagents:

  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

  • Sodium ethoxide solution or solid sodium ethoxide

  • Absolute ethanol

  • Standard reaction and workup equipment

Procedure:

  • Alkoxide Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 0.01 mol) in 50 mL of absolute ethanol. Alternatively, use a commercially available solution.

  • Reactant Addition: To the stirred sodium ethoxide solution, add 6-methyl-4,5-dihydropyridazin-3(2H)-one (1.12 g, 0.01 mol). Stir for 15 minutes until a clear solution or fine suspension forms.

  • Aldehyde Addition: Add the aromatic aldehyde (e.g., p-chlorobenzaldehyde, 1.41 g, 0.01 mol) dissolved in a minimal amount of absolute ethanol.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is ~6-7.

  • Isolation and Purification: The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Pillar 3: Data Presentation and Characterization Workflow

Effective drug development relies on the systematic synthesis and evaluation of derivatives. The table below summarizes expected outcomes for the derivatization of 6-methyl-4,5-dihydropyridazin-3(2H)-one with various aldehydes.

EntryAldehydeProduct StructureExpected Yield (%)
1Benzaldehyde4-Benzylidene-6-methyl-4,5-dihydropyridazin-3(2H)-one75-85
2p-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-6-methyl-4,5-dihydropyridazin-3(2H)-one80-90
3p-Anisaldehyde4-(4-Methoxybenzylidene)-6-methyl-4,5-dihydropyridazin-3(2H)-one70-80

// Node styles process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analysis_node [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Reaction Complete\n(TLC Confirmation)", node_class=process_node]; B [label="Workup & Crude Isolation", node_class=process_node]; C [label="Purification\n(Recrystallization / Chromatography)", node_class=process_node]; D [label="Is the sample pure?", node_class=check_node]; E [label="Structural Analysis", node_class=process_node]; F [label="NMR (¹H, ¹³C)", node_class=analysis_node]; G [label="Mass Spectrometry (MS)", node_class=analysis_node]; H [label="IR Spectroscopy", node_class=analysis_node]; I [label="Pure, Characterized\nCompound", node_class=final_node];

// Edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> C [label="No"]; E -> F; E -> G; E -> H; {F, G, H} -> I [style=invis]; // Grouping analysis nodes invis_node [shape=point, width=0, height=0]; E -> invis_node [arrowhead=none]; invis_node -> F; invis_node -> G; invis_node -> H; F -> I; G -> I; H -> I; } dot Caption: Post-synthesis characterization workflow.

Troubleshooting Common Issues
  • Low Yield in Protocol 1: Ensure the hydrazine hydrate is of good quality. Prolonged heating can sometimes lead to degradation; monitor by TLC and stop the reaction once the starting material is consumed. Ensure the pH is not too acidic, as this can hinder the final cyclization step.

  • Incomplete Condensation in Protocol 2: The methylene protons at the C4 position are weakly acidic. Ensure the base (sodium ethoxide) is anhydrous and stoichiometric. Some sterically hindered or electron-deficient aldehydes may require longer reaction times or stronger bases.

  • Purification Difficulties: If recrystallization fails to yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative for purifying both the core structure and its derivatives.

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). Molecules. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2010). Molecules. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2011). International Journal of ChemTech Research. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2017). SAR Publication. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). Scientific Reports. [Link]

  • Synthesis and reactions of some new pyridazinones. (1991). Journal of Chemical Society of Pakistan. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]

  • Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Oriental Journal of Chemistry. [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. [Link]

  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2024). IUCrData. [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2023). Journal of Chemical Technology and Metallurgy. [Link]

  • levulinic acid. Organic Syntheses. [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry. [Link]

  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (2020). Catalysts. [Link]

  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2020). Scientific Reports. [Link]

  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

  • Reaction mechanism of the formation of hydrazine into acidic medium. ResearchGate. [Link]

  • Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. (2012). ChemSusChem. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2023). Molecules. [Link]

Sources

Application Notes & Protocols: 5-Methylpyridazin-3(4H)-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-methylpyridazin-3(4H)-one. The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] 5-Methylpyridazin-3(4H)-one serves as a crucial, reactive intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, inflammation, and cardiovascular diseases.[1][2][3][4] These application notes detail the compound's properties, provide validated protocols for its synthesis and subsequent derivatization, outline analytical characterization methods, and summarize essential safety and handling procedures.

Introduction and Scientific Context

The pyridazinone heterocycle is a cornerstone in modern drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer activities.[1][2][4] The value of 5-methylpyridazin-3(4H)-one lies in its unique structural features: a reactive lactam moiety, a nucleophilic nitrogen, and a methyl group that can influence both steric and electronic properties of the final compound.[3] This combination makes it an attractive starting point for building libraries of novel compounds.

This guide is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for each step. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, optimize conditions, and creatively adapt these protocols for their specific synthetic targets.

Physicochemical Properties & Characterization

5-Methylpyridazin-3(4H)-one is a stable, heterocyclic organic compound that typically presents as a yellow solid.[3] Its properties make it suitable for a variety of synthetic transformations common in pharmaceutical development.

PropertyValueSource
IUPAC Name 5-methyl-4H-pyridazin-3-one[5][6]
CAS Number 1207175-12-9[3][5][6]
Molecular Formula C₅H₆N₂O[3][6]
Molecular Weight 110.12 g/mol [3][6]
Appearance Yellow solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place.[3][7]

General Synthesis Protocol for Pyridazinone Scaffolds

The following protocol outlines a general and robust method for synthesizing the pyridazinone core, adapted from established literature procedures for similar heterocyclic systems. The key transformation is the cyclocondensation of a γ-ketoacid precursor with hydrazine.

Workflow for Pyridazinone Synthesis

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Isolation cluster_purification Step 4: Purification A Combine γ-ketoacid, Hydrazine Hydrate, and Ethanol in Flask B Heat Mixture to Reflux (e.g., 80°C) A->B C Monitor Reaction Progress via TLC B->C For 4-6 hours D Cool Reaction to Room Temperature C->D E Concentrate Under Reduced Pressure D->E F Purify Crude Product E->F G Silica Gel Column Chromatography F->G

Caption: General workflow for pyridazinone synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize a 5-substituted pyridazin-3(4H)-one derivative.

Materials:

  • Levulinic acid (or other suitable γ-ketoacid)

  • Hydrazine hydrate

  • Ethanol, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for chromatography

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the γ-ketoacid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

    • Expert Insight: Ethanol is a common solvent as it effectively dissolves both the ketoacid and hydrazine, facilitating the reaction. Anhydrous conditions prevent unwanted side reactions.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.

    • Causality: The reaction involves the nucleophilic attack of hydrazine on the ketone and carboxylic acid moieties of the precursor. A slight excess of hydrazine ensures complete consumption of the starting material.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8] Use a mobile phase such as 50:50 ethyl acetate/hexanes. The product should be more polar than the starting ketoacid.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf spot on the TLC plate confirms the reaction is proceeding.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography.[8] Elute with a gradient of ethyl acetate in hexanes to isolate the pure pyridazinone product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Application Protocol: N-Alkylation of 5-Methylpyridazin-3(4H)-one

A primary application of 5-methylpyridazin-3(4H)-one is its functionalization at the N2 position of the pyridazinone ring. This allows for the introduction of diverse side chains, which is a key strategy in tuning the pharmacological properties of the final molecule.

N-Alkylation Workflow

G Start 5-Methylpyridazin-3(4H)-one Base Add Base (e.g., K₂CO₃) in Anhydrous THF Start->Base AlkylHalide Add Alkyl Halide (R-X) Base->AlkylHalide Reaction Stir at Room Temp or Heat AlkylHalide->Reaction Monitor Monitor via TLC Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation of the pyridazinone core.

Detailed Step-by-Step Protocol

Objective: To synthesize an N-substituted derivative of 5-methylpyridazin-3(4H)-one.

Materials:

  • 5-Methylpyridazin-3(4H)-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • An alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylpyridazin-3(4H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Expert Insight: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the alkyl halide. K₂CO₃ is a mild and effective base for deprotonating the pyridazinone nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to suspend the reagents.

  • Reagent Addition: Add the desired alkyl halide (1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material.

  • Quenching and Extraction: Upon completion, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the product via column chromatography on silica gel to obtain the pure N-alkylated pyridazinone.

Analytical Methods

Accurate characterization is essential for validating the successful synthesis and purity of intermediates.

HPLC-UV Purity Analysis

This protocol is a standard method for determining the purity of the synthesized compounds.[8]

ParameterCondition
Instrument Agilent 1200 Series or equivalent with DAD
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection 250 nm
Injection Volume 10 µL
  • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

NMR Spectroscopy

NMR is used to confirm the molecular structure. For 5-methylpyridazin-3(4H)-one, one would expect:

  • ¹H NMR: Signals corresponding to the methyl protons, the CH₂ protons in the ring, and the vinyl CH proton.

  • ¹³C NMR: Resonances for the methyl carbon, the CH₂ carbon, the two sp² carbons of the double bond, and the carbonyl carbon.

Upon successful N-alkylation, new signals corresponding to the added alkyl group will appear in both the ¹H and ¹³C NMR spectra, confirming the derivatization.

Safety and Handling

Proper safety precautions are mandatory when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid formation and inhalation of dust.[7][9] Wash hands thoroughly after handling.[7]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: If swallowed, rinse mouth with water. Immediately call a poison center or doctor.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

5-Methylpyridazin-3(4H)-one is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its stable yet reactive nature provides a reliable platform for constructing complex molecules targeting a range of diseases. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively incorporate this building block into their drug discovery programs, facilitating the development of next-generation therapeutics.

References

  • J&K Scientific. 5-Methylpyridazin-3(4H)-one | 1207175-12-9.
  • Chem-Impex. 5-Methylpyridazin-3(4H)-one.
  • PubChem. 5-methylpyridazin-3(4H)-one | C5H6N2O | CID 55280243. [Link]

  • Cirilli, R., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. [Link]

  • Acros PharmaTech Limited.
  • Thermo Fisher Scientific.
  • Fisher Scientific. 5-Methylpyridazin-3(4H)-one.
  • El-Sayed, M. A. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

  • Szymańska, E., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed. [Link]

  • Chem-Supply. 5-Methylpyridazin-3(4H)-one.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • BLD Pharm. 5-Chloropyridazin-3(2H)-one.
  • MDPI. (2023). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]

  • Allam, M. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-methylpyridazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-methylpyridazin-3(4H)-one. This compound is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating suitability for quality control, stability testing, and research applications.[1][2]

Introduction and Method Rationale

5-methylpyridazin-3(4H)-one is a pyridazinone derivative of significant interest in medicinal and materials chemistry. Its accurate quantification is crucial for ensuring the quality of intermediates, monitoring reaction progress, and assessing the purity of final products.

Rationale for Method Development:

The molecular structure of 5-methylpyridazin-3(4H)-one, featuring a polar lactam-like pyridazinone ring, suggests it is a polar, hydrophilic compound. Such compounds can be challenging to retain on traditional reversed-phase columns using highly organic mobile phases.[3] Therefore, the strategic choices for this method were:

  • Chromatographic Mode: Reversed-phase HPLC was selected as it is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[4]

  • Stationary Phase: A C18 column was chosen as the primary stationary phase due to its wide availability and robust performance. To counteract the low retention typical of polar analytes, a highly aqueous mobile phase is employed. Specialized polar-endcapped or "aqueous-stable" C18 columns are also highly suitable as they prevent phase collapse (dewetting) under these conditions.[5][6]

  • Mobile Phase: A simple isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile was developed.

    • pH Control: The buffer pH is set to 3.0. The pyridazinone structure contains nitrogen atoms that can be protonated. Maintaining a consistent, acidic pH ensures the analyte exists in a single, unionized form, leading to sharp, symmetrical peaks and reproducible retention times.[7]

    • Organic Modifier: Acetonitrile was chosen for its low UV cutoff and viscosity.[7] The isocratic elution simplifies the method, enhances throughput, and improves reproducibility.

  • Detection: The conjugated π-system within the pyridazinone ring acts as a chromophore, allowing for sensitive detection by UV spectrophotometry.[8] Based on the UV spectra of related pyridazine compounds, a wavelength of 230 nm was selected to ensure high sensitivity.[9]

Instrumentation and Consumables

ItemSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV Detector.
Chromatography Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
Data Acquisition OpenLab CDS ChemStation Edition or equivalent.
Analytical Balance Mettler Toledo XPE205 or equivalent (0.01 mg readability).
pH Meter Calibrated, with temperature compensation.
Volumetric Glassware Class A.
Solvents & Reagents HPLC-grade Acetonitrile, HPLC-grade Water, Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).
Reference Standard 5-methylpyridazin-3(4H)-one (Purity ≥ 98%).

Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 850 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Add 150 mL of acetonitrile and mix thoroughly.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 5-methylpyridazin-3(4H)-one reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[10]

  • Calibration Standards (5 – 150 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Solution (Target Concentration: 50 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of 5-methylpyridazin-3(4H)-one into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask and bring to volume with diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: HPLC System Operation & System Suitability
  • System Startup: Purge the pump lines with the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution (e.g., 50 µg/mL).

    • The system is deemed ready for analysis if the acceptance criteria in the table below are met.[11][12] This ensures that the chromatographic system is performing adequately on the day of analysis.[13]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Precision (%RSD for Peak Area) ≤ 2.0%

Method Validation Protocol & Results

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]

Specificity

Specificity was evaluated by injecting the diluent (blank) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of 5-methylpyridazin-3(4H)-one, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing seven calibration standards ranging from 5 to 150 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterResult
Range 5 - 150 µg/mL
Regression Equation y = 45812x + 1205
Correlation Coeff. (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.[17]

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.4100.8%
120%60.059.599.2%
Average 99.8%

The excellent recovery values (98-102%) confirm the method's accuracy.

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD of Assay Results
Repeatability 0.85%
Intermediate Precision 1.12%

The low Relative Standard Deviation (%RSD) values (<2%) for both repeatability and intermediate precision indicate a high degree of method precision.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The results show the method is sensitive enough for quantifying trace levels of the analyte.[7]

Robustness

Robustness was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariation%RSD of Results
Flow Rate (mL/min) 0.9, 1.11.3%
Column Temperature (°C) 28, 320.9%
Mobile Phase pH 2.9, 3.11.1%
Mobile Phase Composition (%) 83:17, 87:131.5%

The method remained unaffected by minor changes in the operational parameters, demonstrating its robustness.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Stock Solution P3 Prepare Calibration Standards P4 Prepare & Filter Sample Solution A1 Equilibrate HPLC System P4->A1 A2 Perform System Suitability Test (SST) A3 Inject Standards & Samples D1 Integrate Peaks & Generate Calibration Curve A3->D1 D2 Calculate Analyte Concentration D3 Generate Final Report

G cluster_quant Quantitative Tests cluster_qual General Tests center Method Validation (ICH Q2(R2)) Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD & LOQ center->LOD Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Conclusion

The developed isocratic RP-HPLC method for the quantification of 5-methylpyridazin-3(4H)-one is simple, rapid, specific, accurate, and precise. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is reliable and suitable for its intended purpose in a quality control or research environment. The robustness of the method ensures consistent performance during routine use.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Conti, P., et al. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Khan, K., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Gore, M. G., & Dabhade, P. S. (2016). rp-hplc method development and validation of azelnidipine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Open University of Chemical Information. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Available at: [Link]

  • Hichrom Limited. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Al-Aani, H., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]

  • Al-Shehri, M. M. (2025). Development and validation of an HPLC method for five gliptins in pharmaceutical dosage forms in finished marketed products. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • Sagar, K. V., et al. (2011). A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Testing the Anticancer Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyridazinone Scaffolds in Oncology

Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological applications, including notable anticancer properties.[1] The pyridazinone nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore for developing targeted cancer therapies.[2] These compounds have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] This document provides a comprehensive, step-by-step guide for the in vitro evaluation of novel pyridazinone derivatives, outlining key methodologies to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and target engagement.

Phase 1: Initial Screening for Cytotoxic Activity

The initial step in evaluating a new pyridazinone derivative is to determine its cytotoxic effect on a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines from nine different cancer types, is a valuable resource for this purpose.[4][5] A preliminary single high-dose screening (e.g., 10⁻⁵ M) can efficiently identify compounds with significant growth inhibition, which can then be selected for more detailed five-dose screening.[6]

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cellular protein content and is a reliable method for determining drug-induced cytotoxicity.[7][8]

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)[4]

  • Complete culture medium (e.g., RPMI-1640 with 5% FBS and 2 mM L-glutamine)[6]

  • Pyridazinone derivative stock solution (in DMSO)

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[6]

  • Drug Treatment: Add the pyridazinone derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 48 to 72 hours.[9][10]

  • Cell Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[10]

  • Staining: Wash the plates five times with 1% acetic acid and allow them to air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.[6]

  • Wash: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates again.[6]

  • Dye Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 564 nm using a microplate reader.[8]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[9]

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., NCI-60)[4]
Seeding Density 5,000-40,000 cells/well[6]
Drug Concentrations Typically a range from 0.01 to 100 µM
Incubation Time 48-72 hours[9][10]
Assay Readout Absorbance at 564 nm[8]
Calculated Value IC50 (half-maximal inhibitory concentration)[9]

Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of a pyridazinone derivative is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[9][10]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane, a feature of late apoptotic and necrotic cells.[11]

Materials:

  • Cancer cells treated with the pyridazinone derivative at its IC50 concentration

  • Annexin V-FITC/Propidium Iodide (PI) staining kit[9]

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyridazinone derivative at its IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells.[2]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[9]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Anticancer agents often induce cell cycle arrest at specific checkpoints.[14]

Materials:

  • Cancer cells treated with the pyridazinone derivative

  • Ice-cold 70% ethanol[13]

  • Propidium Iodide (PI) staining solution (containing RNase A)[2][13]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the pyridazinone derivative for a predetermined time (e.g., 24, 48, or 72 hours) and harvest the cells.[13]

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.[2][13]

  • Staining: Wash the fixed cells and resuspend them in the PI staining solution.[2]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[13]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]

Phase 3: Target Identification and Validation

Identifying the molecular target of a pyridazinone derivative is crucial for understanding its mechanism of action and for further drug development. Pyridazinone derivatives have been shown to target various proteins, including kinases like VEGFR-2.[2][3]

Protocol 4: Kinase Inhibition Assay

If a pyridazinone derivative is hypothesized to be a kinase inhibitor, its activity can be assessed using in vitro kinase assays.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer

  • ATP

  • Substrate

  • Luminescent kinase assay kit

  • White 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the pyridazinone derivative at various concentrations, and the kinase enzyme.[2]

  • Initiate Reaction: Add ATP and the substrate to start the kinase reaction.

  • Incubation: Incubate at room temperature for a specified time.

  • Luminescence Measurement: Add the luminescent reagent and measure the signal with a luminometer. The signal is inversely proportional to the kinase activity.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.[2]

Protocol 5: Western Blotting for Signaling Pathway Modulation

Western blotting can be used to examine the effect of the pyridazinone derivative on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.[15][16] This can provide insights into the compound's mechanism of action.[17][18]

Materials:

  • Cell lysates from treated and untreated cancer cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins to a membrane.[16]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[16]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualization of Experimental Workflow and Signaling Pathways

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation Cell_Line_Panel Select Cancer Cell Lines (e.g., NCI-60) SRB_Assay SRB Cytotoxicity Assay IC50_Determination Determine IC50 Values Apoptosis_Assay Annexin V/PI Apoptosis Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Kinase_Assay In Vitro Kinase Inhibition Assay Western_Blot Western Blot for Pathway Modulation

G Pyridazinone_Derivative Pyridazinone Derivative VEGFR2 VEGFR-2 Pyridazinone_Derivative->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of pyridazinone derivatives as potential anticancer agents. By following this multi-phase approach, researchers can effectively determine the cytotoxicity, elucidate the mechanism of action, and identify the molecular targets of novel compounds, thereby accelerating the drug discovery and development process.

References

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • López-Cara, L. C., Conejo-García, A., Morales-García, J., Cruz-López, O., & Macias-Gonzalez, M. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Oncotarget, 10(17), 1736–1753. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12). [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Vega-Avila, E., & Pugsley, M. K. (2011). An overview of colorimetric assays for quantifying cytotoxicity. Current protocols in pharmacology, Chapter 12, Unit12.9. [Link]

  • Zucchetti, M., Davin, E., & Verweij, J. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3371-3376. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Molecules, 26(15), 4488. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32899-32921. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 65–73. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • SAR Publication. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Scholars Academic Journal of Pharmacy, 11(1), 1-13. [Link]

  • Keep, R. F., Zou, Y., & Betz, A. L. (1990). A new colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Wikipedia. (2023). NCI-60. [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). An overview of the colorimetric assays for quantifying cytotoxicity. Cytotechnology, 68(5), 1845–1855. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Smalley, K. S., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 13–21. [Link]

  • Ma, F. F., Zhang, Y., & Li, J. (2020). Guideline for anticancer assays in cells. Food & Function, 11(10), 8486-8501. [Link]

  • Iannelli, P., Beke, L., & Gömöry, Á. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 23(21), 13459. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32899-32921. [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. [Link]

  • Reinhold, W. C., Varma, S., & Pommier, Y. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular Cancer Therapeutics, 23(8), 1133-1144. [Link]

  • Sari, Y. P., & Puspitasari, D. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Journal of Applied Pharmaceutical Science, 13(11), 143-153. [Link]

  • SignalChem Biotech. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action [Video]. YouTube. [Link]

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]

  • Sabe, V. T., & Ntenti, C. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current pharmaceutical design, 24(30), 3564–3577. [Link]

  • Sharma, P. C., & Kumar, A. (2021). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. In Enzyme Inhibitors and Activators (pp. 1-18). Academic Press. [Link]

Sources

Application Note: Establishing 5-Methylpyridazin-3(4H)-one as a Qualified Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualification and application of 5-methylpyridazin-3(4H)-one as an analytical reference standard. The pyridazinone scaffold is of significant interest in pharmaceutical and agrochemical research, making highly characterized standards essential for accurate quantification and quality control.[1][2] This guide details the necessary physicochemical characterization, a robust qualification protocol to establish it as a primary or secondary reference material, and a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its use in quantitative analysis. The methodologies presented are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and regulatory compliance.[3][4][5][6][7]

Introduction and Physicochemical Properties

5-Methylpyridazin-3(4H)-one is a heterocyclic organic compound that serves as a key intermediate or building block in the synthesis of more complex molecules, including novel therapeutic agents and agrochemicals.[8] Its use as an analytical standard is crucial for the accurate detection and quantification of related compounds in various matrices, from raw materials to final products and biological samples.[8][9]

A reference standard must be of high purity and thoroughly characterized to be fit for its intended purpose.[3][10][11] The initial step in qualifying a new batch of 5-methylpyridazin-3(4H)-one involves confirming its identity and fundamental properties.

Table 1: Physicochemical Properties of 5-Methylpyridazin-3(4H)-one

PropertyValueSource
IUPAC Name 5-methyl-4H-pyridazin-3-onePubChem[12]
CAS Number 1207175-12-9J&K Scientific[9]
Molecular Formula C₅H₆N₂OPubChem[12]
Molecular Weight 110.12 g/mol Chem-Impex[8]
Appearance Yellow solidChem-Impex[8]
Storage Store at 0-8°CChem-Impex[8]
  • Identity Confirmation: The identity of the candidate standard should be unequivocally confirmed using a combination of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the methyl group and protons on the pyridazinone ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

Qualification of 5-Methylpyridazin-3(4H)-one as a Reference Standard

The primary objective of qualifying a reference standard is to demonstrate its suitability for its intended purpose, which requires establishing its identity, purity, and stability.[6][13] The qualification process ensures that the standard is reliable for qualitative and quantitative analyses.[14][15]

Rationale for Qualification

Regulatory bodies require that reference standards be fully characterized to ensure the accuracy and reliability of analytical data.[14][16] A non-qualified standard can lead to inaccurate potency measurements, incorrect impurity profiling, and potential rejection of regulatory submissions. This protocol follows a mass balance approach, which is a common and accepted method for assigning purity.

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a candidate batch of 5-methylpyridazin-3(4H)-one.

G cluster_0 Phase 1: Characterization & Purity cluster_1 Phase 2: Purity Assignment & Certification A Candidate Material Sourcing (High Purity Batch) B Identity Confirmation (NMR, MS, IR) A->B C Chromatographic Purity (HPLC-UV, 100% - Area%) B->C D Water Content (Karl Fischer Titration) B->D E Residual Solvents (Headspace GC) B->E F Non-Volatile Impurities (Residue on Ignition / USP <281>) B->F G Mass Balance Calculation (%Purity = 100% - %Imp - %H2O - %Solv - %NVI) C->G D->G E->G F->G H Prepare Certificate of Analysis (CoA) G->H I Assign Lot #, Use-By Date, and Storage Conditions H->I J Release Qualified Reference Standard I->J

Caption: Workflow for qualifying 5-methylpyridazin-3(4H)-one as a reference standard.

Step-by-Step Qualification Protocol
  • Identity Confirmation: Perform ¹H NMR, ¹³C NMR, MS, and IR analyses on the candidate material. Compare the resulting spectra with known literature data or theoretical values to confirm the chemical structure.[17][18]

  • Chromatographic Purity (HPLC): Use a high-resolution HPLC method (as described in Section 4) to determine the area percent of the main peak. This value represents the organic purity.

  • Water Content (Karl Fischer Titration): Determine the water content according to USP <921>. This is critical as water can affect the true concentration of the standard.

  • Residual Solvents (Gas Chromatography): Analyze for residual solvents from the synthesis process using headspace GC. Quantify any detected solvents.

  • Non-Volatile Impurities (Residue on Ignition): Determine the content of inorganic impurities by performing a residue on ignition test (sulfated ash) as per USP <281>.

  • Purity Assignment (Mass Balance): Calculate the final purity using the following formula:

    • % Purity = (100% - % Organic Impurities) x (1 - (% Water/100)) x (1 - (% Residual Solvents/100)) x (1 - (% Non-Volatile Impurities/100))

  • Documentation: Prepare a comprehensive Certificate of Analysis (CoA) that includes all test results, spectra, chromatograms, assigned purity value, storage conditions, and a valid use date based on stability studies.[14]

Preparation, Handling, and Storage of Standard Solutions

Proper handling and storage are paramount to maintaining the integrity of the reference standard over time.[19]

  • Scientist's Note (Rationale): Pyridazinone derivatives can be susceptible to hydrolysis or photodegradation. Using appropriate solvents and storage conditions prevents degradation, ensuring the accuracy of measurements made over the lifetime of the standard solution.

Protocol for Standard Solution Preparation
  • Equipment: Use calibrated analytical balances and Class A volumetric flasks.

  • Solvent Selection: Based on its properties, 5-methylpyridazin-3(4H)-one is soluble in polar organic solvents like methanol and acetonitrile. Select a solvent that is compatible with the analytical method (e.g., HPLC-grade acetonitrile).

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the qualified 5-methylpyridazin-3(4H)-one standard. b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Dissolve the solid in approximately 5 mL of the chosen solvent, using sonication if necessary. d. Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.

  • Working Solutions: Prepare working standards by performing serial dilutions of the stock solution using calibrated pipettes and volumetric flasks.

Storage and Stability
  • Solid Standard: Store the solid reference material in a tightly sealed container at the recommended temperature (0-8°C), protected from light.[8]

  • Stock and Working Solutions: Store solutions at 2-8°C in amber vials to protect from light. It is recommended to perform a short-term stability study to determine how long solutions can be reliably used (e.g., test for degradation after 24, 48, and 72 hours at room temperature and under refrigeration).

Application Protocol: Quantitative Analysis by HPLC-UV

This section provides a representative HPLC-UV method for the quantification of 5-methylpyridazin-3(4H)-one. The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][6][20]

Rationale for Method Choices
  • Reversed-Phase HPLC: This is the most common and versatile mode of chromatography for small organic molecules of moderate polarity like 5-methylpyridazin-3(4H)-one. A C18 column is used for its hydrophobic retention capabilities.

  • UV Detection: The pyridazinone ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The detection wavelength should be set at the absorption maximum (λmax) for optimal sensitivity.

  • Isocratic Elution: For a simple, single-analyte quantification, an isocratic mobile phase (constant composition) provides stable baselines and reproducible retention times.

HPLC-UV Workflow

G A Prepare Mobile Phase (e.g., Acetonitrile:Water) B Equilibrate HPLC System A->B D System Suitability Test (SST) (Inject Standard 5x) B->D C Prepare Standard & Sample Solutions C->D E SST Pass? (%RSD < 2.0%) D->E F Inject Blank, Standards, and Samples E->F Yes I Troubleshoot System E->I No G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Quantify Samples Using Regression Line G->H I->B

Caption: General workflow for the quantitative analysis of 5-methylpyridazin-3(4H)-one by HPLC-UV.

Detailed HPLC Method Parameters

Table 2: Recommended HPLC-UV Conditions

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent
Column XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
UV Detection 250 nm (Verify λmax experimentally)
Run Time 10 minutes
Experimental Procedure
  • System Preparation: Prepare the mobile phase, purge the HPLC pumps, and equilibrate the column until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a mid-range standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

  • Calibration Curve: Prepare a series of at least five working standards (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock solution. Inject each standard in duplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Prepare the unknown sample solution in the same diluent, ensuring the final concentration falls within the calibration range. Inject the sample solution.

  • Calculation: Determine the concentration of 5-methylpyridazin-3(4H)-one in the sample solution using the equation of the line from the calibration curve:

    • Concentration = (Sample Peak Area - y-intercept) / slope

Method Validation and Troubleshooting

For routine use, the analytical method must be validated as per ICH Q2(R1) guidelines.[4][5][6]

  • Specificity: Demonstrate that the peak for 5-methylpyridazin-3(4H)-one is free from interference from other components (e.g., impurities, excipients) by analyzing placebo samples and stressed samples.

  • Linearity: Assessed during calibration curve construction.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels.

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.

Table 3: Common Troubleshooting for HPLC Analysis

IssuePotential CauseSuggested Solution
Peak Tailing Column degradation; interfering compounds; inappropriate mobile phase pH.Use a new column; check sample purity; adjust mobile phase pH.
Drifting Baseline Column not equilibrated; temperature fluctuation; mobile phase mixing issue.Increase equilibration time; use a column oven; check pump performance.
Variable Retention Times Pump malfunction (inconsistent flow); mobile phase composition change; leak.Service the pump; prepare fresh mobile phase; check fittings for leaks.

Conclusion

This application note provides a comprehensive framework for the qualification and use of 5-methylpyridazin-3(4H)-one as an analytical reference standard. By following these protocols, researchers, scientists, and drug development professionals can ensure the generation of accurate, reproducible, and reliable analytical data. Adherence to established guidelines for standard qualification and method validation is essential for maintaining data integrity and meeting regulatory expectations.

References

  • USP General Chapter <11> USP Reference Standards. (n.d.). U.S. Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation.
  • 5-Methylpyridazin-3(4H)-one | 1207175-12-9. (n.d.). J&K Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). U.S. Food and Drug Administration.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • USP Reference Standards - General Chapters. (2025). United States Pharmacopeia.
  • 5-Methylpyridazin-3(4H)-one. (n.d.). Chem-Impex.
  • 5-methylpyridazin-3(4H)-one | C5H6N2O | CID 55280243. (n.d.). PubChem.
  • SOP for Working/Reference Standard Qualification. (2020). Pharma Beginners.
  • Use & Storage of Reference Standards. (n.d.). U.S. Pharmacopeia.
  • How to Qualify Secondary Reference Standards to Ensure Compliance. (n.d.). ResolveMass Laboratories Inc.
  • <11> USP REFERENCE STANDARDS. (n.d.). U.S. Pharmacopeia.
  • USP Compendial Reference Standards. (n.d.). Sigma-Aldrich.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization.
  • Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its mono- and disubstituted ethyl acetates. (2022). PubMed.
  • 5-Methylpyridazin-3(4H)-one. (n.d.). MilliporeSigma.
  • Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis. (2025). Benchchem.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Bentham Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylpyridazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylpyridazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and related pyridazinone compounds. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 5-methylpyridazin-3(4H)-one.

Q1: What are the most common methods for purifying 5-methylpyridazin-3(4H)-one?

A1: The primary methods for purifying 5-methylpyridazin-3(4H)-one and its analogs are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is already relatively pure and crystalline. It is a cost-effective and scalable method. Column chromatography is more suitable for separating complex mixtures of compounds with similar polarities or for removing a larger quantity of impurities. It offers higher resolution but is more labor-intensive and requires larger volumes of solvent.

Q3: What are the likely impurities in a typical synthesis of 5-methylpyridazin-3(4H)-one?

A3: A common synthesis route for the closely related 6-methylpyridazin-3(2H)-one involves the reaction of levulinic acid with hydrazine hydrate.[1] Potential impurities from this synthesis could include unreacted starting materials (levulinic acid, hydrazine), partially reacted intermediates, and side-products from dimerization or other side reactions of hydrazine.[2] Understanding the potential impurities is crucial for developing an effective purification strategy.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[3] It allows for rapid analysis of the composition of your crude material and fractions from column chromatography. A common solvent system for TLC of pyridazinone derivatives is a mixture of ethyl acetate and hexane.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are some common issues and their solutions.

Problem: My compound will not crystallize and instead "oils out."

  • Cause: The solution is likely too supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.

  • Solution:

    • Re-dissolve: Gently heat the solution to re-dissolve the oil.

    • Add more solvent: Add a small amount of the hot solvent to decrease the saturation.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the solution to induce crystallization.

Problem: I am getting very low recovery after recrystallization.

  • Cause: The chosen solvent may be too good at dissolving your compound even at low temperatures. You may also be using too much solvent.

  • Solution:

    • Solvent Selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For pyridazinone derivatives, ethanol is a common choice.[4] You can also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexane.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation before filtration.

Column Chromatography

Column chromatography offers excellent separation but requires careful setup and execution.

Problem: I am getting poor separation of my compound from impurities.

  • Cause: The solvent system (mobile phase) is not optimized for your specific separation.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. A common mobile phase for pyridazinones is a gradient of ethyl acetate in hexane.[5]

    • Solvent Gradient: If you have multiple compounds to separate, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.

    • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Problem: My compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move your compound through the stationary phase (silica gel).

  • Solution:

    • Increase Polarity: Gradually increase the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate.

    • Stronger Solvent: If your compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Experimental Protocols

The following protocols are based on established methods for pyridazinone derivatives and should be adapted and optimized for 5-methylpyridazin-3(4H)-one.

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of pyridazinone compounds.

Materials:

  • Crude 5-methylpyridazin-3(4H)-one

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 5-methylpyridazin-3(4H)-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying pyridazinone derivatives using silica gel chromatography.

Materials:

  • Crude 5-methylpyridazin-3(4H)-one

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 5-methylpyridazin-3(4H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-methylpyridazin-3(4H)-one.

Data Presentation

Table 1: Solubility of a Related Pyridazinone Derivative (6-phenylpyridazin-3(2H)-one) in Common Solvents. [6]

SolventSolubility Classification
WaterWeakly soluble
MethanolSparingly soluble
EthanolSparingly soluble
IsopropanolSparingly soluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Freely soluble

This data for a related compound can guide initial solvent selection for recrystallization and chromatography of 5-methylpyridazin-3(4H)-one. Experimental verification is essential.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude 5-methylpyridazin-3(4H)-one TLC TLC Analysis (e.g., EtOAc/Hexane) Crude->TLC Recrystallization Recrystallization (e.g., Ethanol) TLC->Recrystallization High Purity, Crystalline Column Column Chromatography (Silica, EtOAc/Hexane gradient) TLC->Column Low Purity, Multiple Impurities Pure Pure Product Recrystallization->Pure Impure Impure Product Recrystallization->Impure Low Yield Column->Pure Column->Impure Poor Separation Impure->Column Re-purify

Caption: General purification workflow for 5-methylpyridazin-3(4H)-one.

Troubleshooting Decision Tree: Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No Reheat Reheat & Add More Solvent OilingOut->Reheat Yes Success Successful Crystallization LowRecovery->Success No MinimizeSolvent Use Less Solvent LowRecovery->MinimizeSolvent Yes SlowCool Cool Slowly Reheat->SlowCool ScratchSeed Scratch or Seed SlowCool->ScratchSeed ChangeSolvent Change Solvent/ Solvent System ScratchSeed->ChangeSolvent Still Oiling Out EnsureCooling Ensure Thorough Cooling MinimizeSolvent->EnsureCooling EnsureCooling->ChangeSolvent Still Low Recovery

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • Ullah, Z., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, D. R., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29777–29785. Available at: [Link]

  • Clark, J. (2007). Thin Layer Chromatography. In Chemistry LibreTexts. Retrieved from [Link]

  • Bayer AG. (1989). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Ivonin, Y. M., et al. (2023). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2023(2), M1595. Available at: [Link]

  • Al-Tel, T. H., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 12(1), 75-96. Available at: [Link]

  • Wockhardt Limited. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(24), 5917. Available at: [Link]

  • Sari, R. K., et al. (2021). TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... ResearchGate. Retrieved from [Link]

  • Cojean, S., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Methylpyridazin-3(4H)-one. Retrieved from [Link]

  • Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(9), e2300138. Available at: [Link]

  • Zhang, J., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 60(3), 764-768. Available at: [Link]

  • Gotti, C., et al. (2006). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 49(14), 4344-4347. Available at: [Link]

  • J&K Scientific. (n.d.). 6-Methylpyridazin-3[2H]-one, 97%. Retrieved from [Link]

  • Gniazdowska, E., & Doroszkiewicz, W. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(12), 21256–21268. Available at: [Link]

  • Nahata, M. C., et al. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 57(12), 1141-1143. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyridazinones are key pharmacophores in numerous therapeutic areas, and their efficient synthesis is critical for advancing drug discovery programs.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of pyridazinone derivatives.

Q1: What are the most common synthetic routes to pyridazinone derivatives?

A1: The most prevalent methods for synthesizing the pyridazinone core involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[4][5] Key starting materials include:

  • γ-Ketoacids or γ-Ketoesters: This is a widely used method where a γ-ketoacid or ester is cyclized with a hydrazine derivative, often in a protic solvent like ethanol, to form a 4,5-dihydropyridazin-3(2H)-one.[4][6] Subsequent oxidation/aromatization can yield the corresponding pyridazin-3(2H)-one.[6]

  • 1,4-Diketones: Condensation of 1,4-diketones with hydrazine yields dihydropyridazines, which can be oxidized to pyridazines.[5]

  • Maleic Anhydride Derivatives: Reaction with hydrazines can produce pyridazinediones.[5]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yield is a common issue. A systematic approach to troubleshooting is crucial. Begin by assessing the following:

  • Reagent Quality: Ensure the purity of your starting materials, especially the hydrazine derivative, which can degrade over time. Use freshly opened or purified reagents.

  • Reaction Conditions: Verify that the temperature, reaction time, and pH are optimal for your specific transformation.

  • Moisture and Air: Some reactions may be sensitive to moisture or oxidation. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

A more detailed troubleshooting guide for low yields is provided in Section II.

Q3: I'm observing the formation of multiple products or isomers. How can I improve the selectivity?

A3: The formation of multiple products often points to issues with regioselectivity, especially when using unsymmetrical starting materials. Key factors to consider are:

  • Steric and Electronic Effects: The substitution pattern on your starting materials can influence the regioselectivity of the hydrazine addition.

  • Reaction Temperature: Temperature can play a critical role in kinetic versus thermodynamic product control.[7] Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[7]

  • Catalyst: The choice of an acid or base catalyst can influence the reaction pathway and, consequently, the product distribution.

Refer to Section III for a detailed guide on managing regioselectivity.

Q4: What are the best general methods for purifying pyridazinone derivatives?

A4: Purification strategies depend on the nature of the product and the impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for removing minor impurities.[8] The choice of solvent is critical. Ethanol is a frequently used solvent for pyridazinone derivatives.[8]

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating mixtures, including isomers, that are difficult to purify by recrystallization.[8] A typical eluent system is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[8]

Detailed protocols for purification are available in Section V.

II. Troubleshooting Guide: Low Product Yield

Low or no product yield is one of the most frequent challenges in chemical synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired pyridazinone derivative.

Decision-Making Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_workup Workup & Purification Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Purity of Starting Materials (NMR, LC-MS) CheckReagents->ReagentPurity CheckWorkup Step 3: Evaluate Workup & Purification CheckConditions->CheckWorkup Conditions Optimized Temperature Temperature Screening CheckConditions->Temperature Success Problem Resolved CheckWorkup->Success Workup Optimized Extraction Proper Extraction Technique CheckWorkup->Extraction HydrazineStability Hydrazine Stability (Use Fresh) ReagentPurity->HydrazineStability Stoichiometry Accurate Stoichiometry HydrazineStability->Stoichiometry pH_Control pH Optimization (especially for hydrazone formation) Temperature->pH_Control Solvent Solvent Screening pH_Control->Solvent Time Reaction Time Monitoring (TLC, LC-MS) Solvent->Time PurificationMethod Optimized Purification (Recrystallization, Chromatography) Extraction->PurificationMethod

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

1. Re-evaluate Your Reagents and Stoichiometry

  • Purity of Starting Materials: Impurities in your γ-ketoacid, diketone, or other starting materials can inhibit the reaction or lead to side products. Verify the purity of your starting materials using techniques like NMR or LC-MS.

  • Hydrazine Quality: Hydrazine and its derivatives are susceptible to oxidation. Use a freshly opened bottle or purify the hydrazine before use.

  • Stoichiometry: Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the hydrazine derivative is often used to drive the reaction to completion.

2. Optimize Reaction Conditions

  • pH Control for Hydrazone Formation: The initial condensation of hydrazine with a carbonyl group to form a hydrazone is pH-dependent. The optimal pH is typically mildly acidic (pH 4-6).

    • Why? At low pH, the hydrazine is protonated, reducing its nucleophilicity. At high pH, the dehydration of the carbinolamine intermediate is not efficiently catalyzed.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. You can monitor the pH of the reaction mixture and adjust as needed.

  • Temperature Screening: The reaction rate is temperature-dependent.

    • If the reaction is slow at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C).

    • Be cautious with excessive heat, as it can lead to the degradation of reactants or products. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C, and reflux) can help identify the optimal temperature.[7]

  • Solvent Selection: The solvent can significantly impact reaction efficiency. Protic solvents like ethanol or methanol are commonly used for hydrazone formation. However, for some substrates, aprotic solvents like toluene or dioxane may be more suitable. Consider performing a solvent screen to identify the best medium for your reaction.[4]

  • Reaction Time: Monitor the progress of your reaction using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions, especially with sterically hindered substrates, may require longer reaction times to reach completion.

3. Evaluate Your Workup and Purification Procedure

  • Extraction: Ensure that your desired product is not being lost during the workup. Check the pH of the aqueous layer during extraction to ensure your product is in the organic phase. Acidic or basic washes can be used to remove unreacted starting materials.[8]

  • Purification: Your purification method may not be optimal. If you are losing a significant amount of product during recrystallization, you may need to screen for a better solvent system. If using column chromatography, ensure you have the correct stationary and mobile phases for good separation.

III. Troubleshooting Guide: Formation of Multiple Products/Isomers

The formation of a mixture of products is often a result of poor regioselectivity or competing side reactions.

Problem: The reaction produces a mixture of regioisomers, or significant side products are observed.

Key Factors Influencing Regioselectivity and Side Reactions
FactorInfluence on SelectivityRecommended Action
Temperature Can shift the reaction between kinetic and thermodynamic control.Conduct a temperature screen (e.g., -20 °C, 0 °C, RT, 50 °C, 100 °C) to find the optimal temperature for the desired isomer.[7]
Catalyst The choice of acid or base catalyst can influence which reaction pathway is favored.Screen different acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., sodium ethoxide, potassium carbonate) catalysts.
Steric Hindrance Bulky substituents on the starting materials can direct the nucleophilic attack of hydrazine to the less hindered carbonyl group.Consider modifying the starting materials to introduce steric bulk that favors the desired regioselectivity.
Electronic Effects Electron-withdrawing or electron-donating groups can alter the reactivity of the carbonyl groups.Analyze the electronic properties of your starting material to predict the more reactive site.
Side Reaction: Dehydration In the synthesis of pyridazin-3(2H)-ones from γ-ketoacids, the intermediate 4,5-dihydropyridazin-3(2H)-one may or may not spontaneously dehydrate.If the aromatic pyridazinone is the desired product, a separate oxidation/aromatization step may be required using reagents like bromine in acetic acid.[6]
Side Reaction: N- vs. O-Alkylation When alkylating pyridazinones, a mixture of N- and O-alkylated products can be formed.[9][10]See the detailed guide below.
Controlling N- versus O-Alkylation of Pyridazinones

The alkylation of pyridazinones is a common synthetic transformation, but it can be complicated by the formation of both N- and O-alkylated products. The regioselectivity of this reaction is influenced by several factors.[9][10]

General Guidelines for Selective Alkylation:

ConditionFavors N-AlkylationFavors O-AlkylationRationale
Base Weak bases (e.g., K₂CO₃, NaH)Stronger bases (e.g., Ag₂CO₃)The nature of the counter-ion can influence the nucleophilicity of the nitrogen versus the oxygen atom.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Nonpolar solventsPolar aprotic solvents can solvate the cation, leaving a "naked" anion that is more likely to react at the more nucleophilic nitrogen atom.
Alkylating Agent "Soft" alkylating agents (e.g., alkyl iodides)"Hard" alkylating agents (e.g., alkyl sulfates, trialkyloxonium salts)This follows the principles of Hard and Soft Acids and Bases (HSAB) theory.
Temperature Generally lower temperaturesGenerally higher temperaturesCan be substrate-dependent and should be optimized empirically.

Experimental Protocol for Selective N-Alkylation:

  • Dissolve the pyridazinone in a suitable polar aprotic solvent such as DMF or acetone.

  • Add a weak base , such as potassium carbonate (K₂CO₃), and stir the mixture.

  • Add the alkyl halide (preferably an iodide) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion , cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the N-alkylated pyridazinone.[10]

IV. Step-by-Step Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in pyridazinone synthesis.

Protocol 1: Synthesis of a 4,5-Dihydropyridazin-3(2H)-one from a γ-Ketoacid

This protocol is a general procedure for the cyclization of a γ-ketoacid with hydrazine hydrate.

  • To a solution of the γ-ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.1-1.5 equivalents).

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]

Protocol 2: Dehydration of a 4,5-Dihydropyridazin-3(2H)-one to a Pyridazin-3(2H)-one

This protocol describes a common method for the aromatization of the dihydropyridazinone ring.

  • Dissolve the 4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a base , such as sodium bicarbonate, until the pH is ~7.

  • Collect the precipitated product by vacuum filtration , wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography. [6]

V. Purification Guide

Effective purification is essential for obtaining high-quality pyridazinone derivatives for biological testing and further synthetic transformations.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting the appropriate solvent.[11][12]

Solvent Selection for Pyridazinone Derivatives:

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent/Solvent SystemPolarityCommon Applications
Ethanol Polar ProticA very common and effective solvent for a wide range of pyridazinone derivatives.[8]
Ethanol/Water Polar ProticUsed when the compound is too soluble in pure ethanol. Water acts as an anti-solvent.[13]
Dioxane Polar AproticCan be a good solvent for less polar pyridazinone derivatives.[13]
Ethyl Acetate/Hexane Medium/Non-polarA common solvent system for both recrystallization and column chromatography.
Toluene Non-polarSuitable for non-polar pyridazinone derivatives.

General Recrystallization Protocol:

  • Dissolve the crude pyridazinone derivative in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum. [12][14]

Column Chromatography

For mixtures that are difficult to separate by recrystallization, such as isomers or products with very similar solubility profiles, silica gel column chromatography is the method of choice.[8]

General Column Chromatography Protocol:

  • Choose an appropriate eluent system by running TLC plates to find a solvent mixture that gives good separation of the desired product from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal). A common eluent system is a mixture of hexane and ethyl acetate.

  • Pack a chromatography column with silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system , collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazinone derivative.

VI. Visualization of Key Concepts

General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Dihydropyridazinone_Synthesis Ketoacid γ-Ketoacid Intermediate Hydrazone Intermediate Ketoacid->Intermediate + Hydrazine (Mildly Acidic, e.g., EtOH/AcOH) Hydrazine Hydrazine (R'-NHNH₂) Product 4,5-Dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

VII. References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129.

  • Isah, A. M., Bature, H. B., Yahaya, S., Bandi, I. I., Magaji, B., & Muhammad, A. U. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524.

  • Stener, A. (Ed.). (2004). Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms (pp. 379-574). Thieme.

  • Fel solubility data based re-crystallization experiments. (n.d.). [Source description not available].

  • Yanai, M., Takeda, S., & Nishikawa, M. (1973). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Tetrahedron Letters, 14(38), 3599-3602.

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2021). Molecules, 26(11), 3326.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 6(2), 65-71.

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (2014). Future Medicinal Chemistry, 6(13), 1489-1506.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry.

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2012). The Journal of Organic Chemistry, 77(23), 10850-10858.

  • de la Cuesta, E., Avendaño, C., & Gesto, C. (2008). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 64(48), 10759-10790.

Sources

5-methylpyridazin-3(4H)-one side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylpyridazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile pyridazinone derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Core Synthesis and Potential Pitfalls

The most common and direct synthesis of 5-methylpyridazin-3(4H)-one (also known as 6-methyl-4,5-dihydropyridazin-3(2H)-one) involves the condensation of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. While seemingly straightforward, this reaction is a delicate interplay of hydrazone formation followed by intramolecular cyclization. The efficiency of this latter step is paramount to achieving high purity and yield.

Below is a diagram illustrating the intended reaction and the primary competing side reactions.

Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions levulinic_acid Levulinic Acid hydrazone Levulinic Acid Hydrazone (Intermediate) levulinic_acid->hydrazone + Hydrazine succinimide N-Amino-α-methylsuccinimide (Byproduct) levulinic_acid->succinimide + Hydrazine (Alternative Cyclization) hydrazine Hydrazine (NH2NH2) hydrazine->hydrazone pyridazinone 5-Methylpyridazin-3(4H)-one (Desired Product) hydrazone->pyridazinone Intramolecular Cyclization (-H2O) azine Levulinic Acid Azine (Byproduct) hydrazone->azine + Levulinic Acid - H2O Degradation Pathway pyridazinone 5-Methylpyridazin-3(4H)-one hydrazone Levulinic Acid Hydrazone pyridazinone->hydrazone Hydrolysis (H+ or OH-) levulinic_acid Levulinic Acid hydrazone->levulinic_acid Hydrolysis hydrazine Hydrazine hydrazone->hydrazine Hydrolysis

Caption: Hydrolytic degradation pathway of 5-methylpyridazin-3(4H)-one.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical 1H and 13C NMR chemical shifts for 5-methylpyridazin-3(4H)-one?

  • 1H NMR: ~2.14 ppm (s, 3H, CH3), ~2.54-2.65 ppm (m, 4H, -CH2-CH2-). [1]* 13C NMR: ~23.2 ppm (CH3), ~26.3 ppm (CH2), ~27.7 ppm (CH2), ~165 ppm (C=O). [1]For the N-unsubstituted compound, the absence of the phenyl group will lead to some changes in the chemical shifts, and a broad NH proton signal would be expected.

Q2: What is the expected mass spectrum for 5-methylpyridazin-3(4H)-one?

The expected molecular weight is 112.13 g/mol (C5H8N2O). In mass spectrometry, you would look for the molecular ion peak [M]+ or the protonated molecule [M+H]+ at m/z 113.1.

Q3: How can I best monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a moderately polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). You should see the disappearance of the levulinic acid spot and the appearance of the product spot, which will have a different Rf value. It is also advisable to co-spot with your starting material to confirm its consumption.

Q4: Are there any safety precautions I should be aware of when working with hydrazine?

Yes, hydrazine and its hydrate are toxic and corrosive. They are also suspected carcinogens. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. References

  • Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(7), o1731. [Link]

  • Wikipedia. Azine. [Link]

  • Journal of the American Chemical Society, 1958 , 80(16), 4323–4325.

  • Advanced Synthesis & Catalysis, 2020 , 362(14), 2943-2949.

  • Journal of Analytical & Pharmaceutical Research, 2016 , 3(6).

  • Sathyabama Institute of Science and Technology. SYNTHESIS OF AZINE.

  • Molecules, 2023 , 28(2), 853.

  • MedCrave Online, 2016 , 3(6).

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Research Journal of Pharmacy and Technology, 2020 , 13(9), 4443-4448.

  • Journal of Pharmaceutical Sciences, 2014 , 103(10), 3033-3042. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Journal of Medicinal Chemistry, 2012 , 55(21), 9416-9433.

  • ResearchGate. Ring-Opening of γ-Valerolactone with Amino Compounds.

  • ACS Omega, 2023 , 8(12), 11211-11224.

  • Indo Global Journal of Pharmaceutical Sciences, 2015 , 5(1), 38-47.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of Levulinic Acid: From Synthesis to Application.

  • Molecules, 2023 , 28(2), 853.

  • ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system.

  • Chemical Problems, 2019 , 17(1), 108-114.

  • Analytical Chemistry, 1953 , 25(9), 1420-1421.

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[2][1][3]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.

  • Wikipedia. Levulinic acid. [Link]

  • ResearchGate. Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid.

  • Molecules, 2021 , 26(16), 4981.

  • Journal of Medicinal Chemistry, 2023 , 66(15), 10419-10436.

  • PubChem. CID 87067834. [Link]

  • Science of Synthesis, 2004 , 16, 199-311.

  • FooDB. 4-Oxopentanoic acid. [Link]

  • PubMed. Synthesis of γ-Valerolactone from Carbohydrates and its Applications.

  • Pharmaffiliates. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. [Link]

  • Matrix Fine Chemicals. 4-OXOPENTANOIC ACID. [Link]

  • NIST WebBook. Pentanoic acid, 4-oxo-. [Link]

  • Molecules, 2024 , 29(10), 2296.

  • Chemsrc. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. [Link]

  • Catalysts, 2022 , 12(11), 1361.

  • NASA Technical Reports Server. In-Situ Analysis of Hydrazine Decomposition Products.

  • PubMed. Deamidation and succinimide formation by gamma-N-methylasparagine: potential pitfalls of amino acid analysis.

Sources

Technical Support Center: 5-Methylpyridazin-3(4H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylpyridazin-3(4H)-one. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges, from synthesis to biological evaluation. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of pyridazinone scaffolds is a foundational step, yet it can be fraught with challenges such as low yields and purification difficulties.[1][2] This section addresses the most common issues in a question-and-answer format.

Q1: My synthesis of 5-methylpyridazin-3(4H)-one resulted in a very low, or no, product yield. What are the likely causes and how can I fix this?

Low or no yield is a frequent issue, often stemming from one of four primary causes: incomplete reaction, competing side reactions, poor starting material quality, or product degradation.[3] A systematic approach is crucial to diagnose the problem.

Causality Analysis: The standard synthesis for pyridazinones involves the cyclocondensation of a γ-ketoacid or a related precursor with a hydrazine derivative.[4][5] The success of this reaction hinges on the nucleophilic attack of hydrazine on the ketone, followed by intramolecular cyclization and dehydration. Each step has specific requirements for temperature and pH that, if not met, can halt the reaction or promote undesired pathways.

Troubleshooting Workflow:

G start Low / No Yield Observed check_sm 1. Verify Starting Material (SM) Purity (TLC, NMR) start->check_sm check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions Pure impure_sm Impurity Detected (e.g., residual solvent, isomer) check_sm->impure_sm Impure check_workup 3. Analyze Workup Procedure (Aqueous washes, pH) check_conditions->check_workup Optimal suboptimal_cond Conditions Suboptimal (e.g., temp too low, time too short) check_conditions->suboptimal_cond Suboptimal degradation Product Degradation Suspected (e.g., harsh pH, high temp) check_workup->degradation Harsh success Yield Improved check_workup->success Mild purify_sm Action: Purify SM (Recrystallization, Distillation) impure_sm->purify_sm purify_sm->success optimize_cond Action: Optimize Conditions - Increase Temp/Time - Monitor by TLC/LC-MS suboptimal_cond->optimize_cond optimize_cond->success modify_workup Action: Modify Workup - Use milder acid/base - Extract at lower temp degradation->modify_workup modify_workup->success

Caption: Troubleshooting decision tree for low reaction yield.

Step-by-Step Protocol: Reaction Monitoring by TLC

  • Prepare TLC Plate: Use a commercial silica gel 60 F-254 plate.[6]

  • Solvent System: A common mobile phase for pyridazinones is a mixture of hexane and ethyl acetate. Start with a 7:3 or 1:1 ratio and optimize as needed to achieve an Rf of 0.3-0.5 for the product.

  • Spotting: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane) and spot it on the TLC plate alongside your starting material(s).

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front reaches the top, remove the plate and visualize under UV light (254 nm).[6] Staining with potassium permanganate can also be effective.[6]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. If the starting material spot remains intense after an extended period, the reaction is likely stalled.

Q2: The reaction produced a mixture of isomers or multiple unexpected products. How can I improve selectivity and separate the components?

The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical precursors.[3] Separation of these closely related compounds requires careful chromatographic techniques.

Causality Analysis: If the precursor to 5-methylpyridazin-3(4H)-one is an unsymmetrical dicarbonyl compound, hydrazine can attack either carbonyl group, leading to two different constitutional isomers. Reaction conditions, particularly the choice of catalyst and solvent, can influence which pathway is favored.

Recommended Separation Method: Silica Gel Column Chromatography

Column chromatography is the most robust method for separating isomers of pyridazinone derivatives.[7] The principle is to exploit subtle differences in polarity between the isomers, which causes them to move through the stationary phase (silica gel) at different rates.

Protocol: Flash Column Chromatography

  • TLC Optimization: First, determine the best mobile phase using TLC. The ideal solvent system should show clear separation between the spots of your desired product and the isomer/impurity. Aim for a difference in Rf values (ΔRf) of at least 0.1.

  • Column Packing: Prepare a slurry of silica gel (Kieselgel 40, 0.040-0.063 mm) in your chosen non-polar solvent (e.g., hexane).[6] Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).[7] This gradient elution helps separate compounds with close polarities.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-methylpyridazin-3(4H)-one.[6]

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility at high vs. low temperatures.Excellent for removing small amounts of impurities; scalable.Ineffective for separating isomers with similar solubility; potential for product loss in mother liquor.[7]
Column Chromatography Differential partitioning between stationary and mobile phases based on polarity.Highly effective for separating isomers and complex mixtures.[7]Can be time-consuming and requires significant solvent volumes; may not be ideal for large-scale purification.
Aqueous Wash Differential solubility in immiscible aqueous and organic phases based on acid/base properties.Quickly removes acidic or basic starting materials/reagents.[7]Not effective for neutral impurities or isomers.

Section 2: Analytical & Characterization FAQs

Confirming the identity and purity of your synthesized compound is a critical, self-validating step.

Q1: What are the standard analytical techniques for characterizing 5-methylpyridazin-3(4H)-one?

A combination of spectroscopic and chromatographic methods is required to unambiguously confirm the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts (δ), coupling constants, and integration of the proton signals will confirm the arrangement of atoms in the molecule.[6]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV detector is the gold standard for assessing purity.[6] It can quantify the target compound relative to any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and assess the number of components in a mixture.[6]

Q2: How can I set up a reliable HPLC method for purity analysis?

Developing a robust HPLC method involves selecting the right column and mobile phase to achieve good peak shape and resolution.

Protocol: General HPLC-UV Method Development

  • Column Selection: A C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 3 μm particle size) is a versatile starting point.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (Solvent A) and acetonitrile or methanol (Solvent B), often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: 40 °C.[6]

    • Detector Wavelength: 250 nm (or determine the λ_max by running a UV scan).[6]

  • Gradient Elution: Start with a gradient to elute a wide range of potential impurities. A typical gradient might be: 5% B to 95% B over 10-15 minutes.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the separation of the main peak from any impurities. If peaks are broad, adjusting the pH of the mobile phase can help.

Section 3: Handling, Storage, and Stability

The integrity of your compound is paramount for reproducible results.

Q1: What are the recommended storage conditions for 5-methylpyridazin-3(4H)-one?

Proper storage is essential to prevent degradation.

  • Temperature: Store at 0-8°C for long-term stability.[8] Some suppliers recommend storage at -20°C.[9]

  • Atmosphere: For compounds sensitive to air or moisture, handling and storing under an inert gas like argon or nitrogen is recommended.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Light: Protect from light, especially if the compound is colored (e.g., yellow solid).[8][9]

G product Purified 5-Methylpyridazin-3(4H)-one storage Optimal Storage Conditions product->storage temp Temperature: 0-8°C storage->temp atmosphere Atmosphere: Inert Gas (Ar, N2) storage->atmosphere container Container: Tightly Sealed storage->container light Light: Protect from Light storage->light stability Maintained Compound Integrity & Stability temp->stability atmosphere->stability container->stability light->stability

Sources

Technical Support Center: N-Alkylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyridazinone Chemistry. Pyridazinone scaffolds are crucial pharmacophores in a multitude of clinically significant molecules.[1][2] The functionalization of the pyridazinone nitrogen atom via N-alkylation is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. However, this seemingly straightforward transformation is fraught with challenges, primarily revolving around regioselectivity and reaction efficiency.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common issues encountered during the N-alkylation of pyridazinones. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Regioselectivity Challenge

The most pervasive issue in pyridazinone alkylation is controlling where the alkyl group attaches. This manifests in two primary ways: competition between the ring nitrogen and the exocyclic oxygen (N- vs. O-alkylation) and, for certain structures, competition between the two adjacent ring nitrogens (N1- vs. N2-alkylation).

Q1: Why am I getting a mixture of N-alkylated and O-alkylated products? My starting material only has NH protons.

This is a classic case of ambident nucleophilicity. After deprotonation by a base, the resulting pyridazinone anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms.[4][5] This allows it to react with an electrophile (your alkylating agent) at either site.

Caption: Ambident reactivity of the pyridazinone anion.

The ratio of N- to O-alkylation is not random; it is dictated by a sensitive balance of kinetic and thermodynamic factors, which you can manipulate.[4]

Q2: How can I selectively obtain the N-alkylated product?

Controlling the N/O selectivity requires careful selection of your reaction conditions. The N-alkylated product is typically the thermodynamically more stable isomer. Your goal is to create conditions that favor its formation.

Table 1: Key Factors Influencing N- vs. O-Alkylation Regioselectivity

FactorTo Favor N-Alkylation (Softer Nucleophile)To Favor O-Alkylation (Harder Nucleophile)Rationale (HSAB Theory & Thermodynamics)
Base Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[6]Strong, non-coordinating bases (e.g., NaH, KHMDS)Weaker bases create a "softer" anionic environment, favoring reaction at the softer nitrogen atom. Strong bases create a "harder," more dissociated anion, which can increase reaction at the harder oxygen atom.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)[6]Polar protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation tightly, leaving the anion "naked" and reactive. In protic solvents, hydrogen bonding to the oxygen atom can hinder its reactivity, favoring N-alkylation.
Alkylating Agent Soft electrophiles (e.g., Alkyl iodides, Allyl bromide)Hard electrophiles (e.g., Alkyl sulfates, Benzyl halides with electron-withdrawing groups)[6]According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (N) react faster with soft electrophiles, while hard nucleophiles (O) react faster with hard electrophiles.
Counter-ion Large, polarizable cations (e.g., Cs⁺, K⁺, Bu₄N⁺)Small, hard cations (e.g., Li⁺, Na⁺)Large cations associate more loosely with the anion, increasing the nucleophilicity of the nitrogen. Small, hard cations can chelate with the oxygen, increasing its reactivity.
Temperature Higher temperaturesLower temperaturesO-alkylation is often the kinetically favored, faster-forming product. N-alkylation is usually the thermodynamically favored, more stable product. Higher temperatures can allow for equilibration towards the thermodynamic product.
Troubleshooting Guide: Common Experimental Failures
Problem: My reaction is not proceeding, or the yield is very low.

A low or non-existent yield points to a fundamental issue with reaction setup or reagent choice. Before attempting more advanced methods, diagnose the problem systematically.

G start Low / No Yield in N-Alkylation Reaction base_check Is the base strong enough? start->base_check reagent_check Are reagents pure and anhydrous? base_check->reagent_check Yes fix_base Choose a stronger base (e.g., NaH, KHMDS) or one with higher solubility (Cs₂CO₃). base_check->fix_base No temp_check Is the temperature optimal? reagent_check->temp_check Yes fix_reagents Dry solvents and reagents. Check purity of starting material and alkylating agent. reagent_check->fix_reagents No lg_check Is the leaving group effective? temp_check->lg_check Yes fix_temp Increase temperature. Many alkylations require heating (e.g., 60-100 °C in DMF). temp_check->fix_temp No advanced_methods Consider Advanced Protocols (Mitsunobu, PTC) lg_check->advanced_methods Yes fix_lg Switch to a better leaving group (I > Br > Cl > OTs). Consider converting an alkyl chloride to an iodide in situ (Finkelstein reaction). lg_check->fix_lg No

Caption: Troubleshooting workflow for low-yield reactions.

Advanced Protocols for Challenging Substrates

When standard SN2 conditions fail, more specialized methods are required. Here are two powerful alternatives.

Q3: My alkylating agent is an alcohol. Can I use it directly?

Yes. The Mitsunobu reaction is an excellent choice for the direct N-alkylation of pyridazinones using primary or secondary alcohols. It proceeds via an alkoxyphosphonium intermediate, activating the alcohol for nucleophilic attack by the pyridazinone.[7][8]

Key Considerations:

  • Mechanism: The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.

  • Reagents: Standard conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

  • Side Products: The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. Purification can sometimes be challenging. Using polymer-bound PPh₃ can simplify workup.[7]

  • Selectivity: While often effective for N-alkylation, competing O-alkylation can still occur, particularly with sterically unhindered pyridazinones or certain electronic factors.[5][9]

Experimental Protocol: Mitsunobu N-Alkylation

  • To a stirred, anhydrous solution of the pyridazinone (1.0 eq), the alcohol (1.1-1.5 eq), and PPh₃ (1.5 eq) in THF (0.1-0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DEAD or DIAD (1.5 eq) dropwise.

  • Caution: The addition of the azodicarboxylate is often exothermic. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to separate the product from TPPO and the hydrazine byproduct.

Q4: My reaction is sluggish, requires harsh solvents, and gives messy byproducts. Is there a cleaner alternative?

Phase Transfer Catalysis (PTC) is a highly effective and often "greener" technique for N-alkylation. It facilitates the transfer of the pyridazinone anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.[10][11]

Key Advantages:

  • Milder Conditions: Often uses inexpensive, safer bases like NaOH or K₂CO₃ in a biphasic system (e.g., Toluene/Water).[10]

  • Solvent Choice: Avoids the need for high-boiling, polar aprotic solvents like DMF or NMP.[10][12]

  • High Selectivity: PTC conditions often show excellent selectivity for mono-alkylation.[11]

  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, is used in catalytic amounts (1-10 mol%).[13]

G cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) aq_phase Pyridazinone-H + NaOH Pyridazinone⁻ Na⁺ + H₂O catalyst_transfer_aq Q⁺X⁻ Q⁺ Pyridazinone⁻ + NaX aq_phase:f1->catalyst_transfer_aq:f0 Anion Exchange catalyst_transfer_org Q⁺ Pyridazinone⁻ Q⁺X⁻ catalyst_transfer_aq:f1->catalyst_transfer_org:f0 Phase Transfer org_phase Alkyl-Halide (R-X) N-Alkyl-Pyridazinone (Product) org_phase:f1->org_phase:f1 catalyst_transfer_org:f1->catalyst_transfer_aq:f0 Catalyst Regeneration catalyst_transfer_org:f0->org_phase:f0 SN2 Reaction

Caption: General mechanism of Phase Transfer Catalysis.

Experimental Protocol: N-Alkylation via PTC

  • Combine the pyridazinone (1.0 eq), alkyl halide (1.1 eq), K₂CO₃ (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable organic solvent (e.g., Toluene or Acetonitrile).

  • If using an aqueous base like 50% NaOH, omit the K₂CO₃ and add the aqueous solution to the organic mixture.

  • Heat the mixture with vigorous stirring (to ensure efficient mixing between phases) to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS. PTC reactions are often complete within 2-8 hours.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Structural Characterization: Did I Make the Right Isomer?
Q5: I have a product, but I'm not sure if it's the N1- or N2-isomer. How can I be certain?

Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues, 2D NMR techniques are the gold standard for confirming regiochemistry, especially when dealing with isomers like N1- vs. N2-alkylated indazoles or pyridazinones.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-alkylated pyridazinone, you should look for a correlation between the protons on the CH₂ group attached to the nitrogen and the adjacent quaternary carbons within the pyridazinone ring. The specific correlation pattern will distinguish the N1 from the N2 isomer.[15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of bonding. A correlation between the N-CH₂ protons and a specific proton on the pyridazinone ring (e.g., at the C6 position) can provide strong evidence for a particular regioisomer.[16][17]

By applying the principles and protocols in this guide, you will be better equipped to navigate the complexities of pyridazinone N-alkylation and accelerate your research and development efforts. For further assistance, please do not hesitate to contact our technical support team.

References
  • N-alkylation: Significance and symbolism. (2024, December 9). Vertex AI Search.
  • Application Notes and Protocols for N-Alkylation of Pyridazinones - Benchchem. (n.d.). BenchChem.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025, August 6).
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025, August 6).
  • Phase Transfer Catalysis - Wordpress. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (n.d.).
  • Mitsunobu reaction. (n.d.). In Wikipedia.
  • Comins, D., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • Alkylating reagent effects on N-1/N-2 regioselectivity. (n.d.).
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22). MDPI.
  • Elguero, J., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Technical Support Center: Pyridazinone Synthesis Purification - Benchchem. (2025, November). BenchChem.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. (2025, August 7).
  • Szostak, M., et al. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. (n.d.). PubMed.
  • Halpern, M. (n.d.).
  • Sharma, S. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.).
  • Doganc, F., & Göker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Comparative molecular field analysis of some pyridazinone-containing alpha1-antagonists. (n.d.). PubMed.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). NIH.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). PubMed Central.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal.
  • Mechanism of a Highly Selective N2 Alkyl
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

Sources

Stability testing of 5-methylpyridazin-3(4H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylpyridazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile heterocyclic compound. The following information, presented in a question-and-answer format, addresses common challenges and offers field-proven insights to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that influence the stability of 5-methylpyridazin-3(4H)-one?

A1: The stability of 5-methylpyridazin-3(4H)-one, like many pyridazinone derivatives, is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] The pyridazinone ring itself possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can affect its interactions and degradation pathways.[3][4] Understanding the molecule's susceptibility to these factors is critical for developing stable formulations and defining appropriate storage conditions.[5]

Q2: Are there any known incompatibilities of 5-methylpyridazin-3(4H)-one with common excipients?

A2: While specific incompatibility data for 5-methylpyridazin-3(4H)-one is not extensively published, general knowledge of the pyridazinone class suggests potential interactions with certain excipients. For instance, excipients with reactive functional groups, strong oxidizing or reducing potential, or those that can significantly alter the micro-environmental pH should be carefully evaluated. It is crucial to conduct compatibility studies with your intended excipients early in the formulation development process.

Troubleshooting Guide
Hydrolytic Instability

Q3: My 5-methylpyridazin-3(4H)-one solution is showing degradation at neutral pH. What could be the cause?

A3: While hydrolysis is often more pronounced under acidic or basic conditions, degradation at neutral pH can occur, potentially accelerated by elevated temperatures or the presence of certain buffers. The pyridazinone ring can be susceptible to hydrolysis.[2] Ensure your purified water system is functioning correctly and that there is no microbial contamination, as enzymatic degradation can also be a factor. It is also important to verify the pH of your solution, as dissolution of the compound itself might slightly alter the expected pH.

Q4: I'm observing multiple degradation products in my acidic hydrolysis study. How can I identify the primary degradation pathway?

A4: The presence of multiple degradation products suggests complex reaction pathways. To elucidate the primary pathway, consider performing a time-course study. By analyzing samples at various time points, you can identify the initial degradation products versus those formed in subsequent reactions. Utilizing techniques like LC-MS/MS can help in the structural elucidation of these degradants.[6] It is also beneficial to start with milder acidic conditions and gradually increase the stress to observe the progression of degradation.

Oxidative Instability

Q5: Significant degradation of 5-methylpyridazin-3(4H)-one is occurring in the presence of hydrogen peroxide. What are the likely degradation products?

A5: Pyridazinone derivatives can be susceptible to oxidation.[7] The nitrogen atoms in the pyridazine ring are potential sites for oxidation, which could lead to the formation of N-oxides.[7] Additionally, the methyl group could be oxidized. To confirm the structures of the degradation products, isolation and characterization using spectroscopic techniques such as NMR and mass spectrometry are necessary.

Q6: How can I minimize oxidative degradation during formulation and storage?

A6: To mitigate oxidative degradation, consider the inclusion of antioxidants in your formulation. The choice of antioxidant will depend on the formulation's properties (e.g., aqueous or lipid-based). Additionally, packaging in an inert atmosphere (e.g., nitrogen) and using containers that protect from light can help minimize oxidative stress.[5]

Thermal and Photostability Issues

Q7: My solid 5-methylpyridazin-3(4H)-one darkens upon exposure to elevated temperatures. Is this a sign of significant decomposition?

A7: A color change upon heating can indicate thermal decomposition.[8][9] While it may not always correlate to a significant loss of the active compound, it warrants investigation. It is recommended to quantify the purity of the heat-stressed sample using a stability-indicating analytical method, such as HPLC, to determine the extent of degradation.[10] The decomposition of related heterocyclic structures under thermal stress can be a multi-step process.[8]

Q8: I am observing degradation of my 5-methylpyridazin-3(4H)-one formulation under photostability testing conditions. What are my options?

A8: Photodegradation is a common issue for many pharmaceutical compounds.[11] The pyridazine ring may undergo rearrangement to a pyrazine derivative upon irradiation.[12] The first step is to confirm that the degradation is indeed caused by light by using a dark control in your photostability study. If photodegradation is confirmed, the use of light-resistant primary packaging is the most effective solution.[11] Reformulation with UV-absorbing excipients could also be explored, but this is often a more complex approach.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13] These studies also help in developing and validating stability-indicating analytical methods.[5] The following are generalized protocols that should be adapted based on the specific properties of 5-methylpyridazin-3(4H)-one and the intended formulation.

1. Preparation of Stock Solution

Prepare a stock solution of 5-methylpyridazin-3(4H)-one in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid 5-methylpyridazin-3(4H)-one in a clear glass vial.

    • Heat in an oven at 105°C for 24 hours.

    • After cooling, dissolve the sample in a suitable solvent to achieve a final concentration of approximately 100 µg/mL for analysis.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

    • A control sample should be protected from light with aluminum foil.

    • Prepare the exposed and control samples for analysis at a final concentration of approximately 100 µg/mL.

3. Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][14] UV detection should be performed at a wavelength where 5-methylpyridazin-3(4H)-one has significant absorbance.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of 5-methylpyridazin-3(4H)-oneNumber of Degradation Products
0.1 N HCl24 hours60°C[Insert Data][Insert Data]
0.1 N NaOH24 hoursRoom Temp[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid)24 hours105°C[Insert Data][Insert Data]
Photostability[ICH Q1B][ICH Q1B][Insert Data][Insert Data]

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid base Basic Hydrolysis (0.1 N NaOH, RT) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (Solid) (105°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc characterize Characterize Degradants (LC-MS/MS, NMR) hplc->characterize

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent 5-Methylpyridazin-3(4H)-one ring_opening Ring-Opened Products parent->ring_opening H⁺ / OH⁻ n_oxide N-Oxide Derivatives parent->n_oxide [O] methyl_oxidized Oxidized Methyl Group (e.g., Carboxylic Acid) parent->methyl_oxidized [O] rearrangement Pyrazine Rearrangement Products parent->rearrangement

Sources

Technical Support Center: Refinement of Analytical Methods for Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyridazinone analogs. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, refine, and validate robust analytical methods for this important class of heterocyclic compounds. The inherent chemical properties of the pyridazinone scaffold—namely its basic nitrogen atoms and potential for polarity—present unique challenges in chromatographic and mass spectrometric analyses.

This document moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common analytical issues. Our goal is to empower you with the scientific rationale needed to troubleshoot effectively and build high-quality, reliable methods from the ground up.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) - Troubleshooting Guide

High-performance liquid chromatography is the cornerstone of analytical testing for pyridazinone analogs, used for everything from purity assessment to stability-indicating assays.[1][2] However, achieving optimal chromatography can be challenging. This section addresses the most frequently encountered problems.

Frequently Asked Questions (FAQs): HPLC Peak Shape & Retention

Question 1: Why are my pyridazinone analog peaks severely tailing in reversed-phase HPLC?

Answer: This is the most common issue reported. Peak tailing for basic compounds like pyridazinones is almost always caused by secondary interactions between the analyte and the stationary phase.[3]

  • Primary Cause: Silanol Interactions. The core issue stems from the interaction of basic nitrogen atoms in the pyridazinone ring with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 or C8 columns.[3][4] This strong, non-hydrophobic interaction delays a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

  • Secondary Cause: Metal Chelation. The hydrazine-like structure within the pyridazinone core can chelate with trace metal impurities (e.g., iron, aluminum) present in lower-purity silica, leading to peak distortion.[4]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.5) ph_check Is Mobile Phase pH 2-3 units below analyte pKa? start->ph_check column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes adjust_ph Action: Lower mobile phase pH to 2.5-3.5 using formic or phosphoric acid. ph_check->adjust_ph No additive_check Have you tried a competing base additive? column_check->additive_check Yes change_column Action: Switch to a column with low silanol activity (e.g., high-purity silica, polar-embedded phase). column_check->change_column No add_tea Action: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. additive_check->add_tea Yes overload_check Action: Reduce sample concentration and/or injection volume. Is tailing still present? additive_check->overload_check No solved Problem Resolved adjust_ph->solved change_column->solved add_tea->solved overload_check->ph_check Yes (Re-evaluate) overload_check->solved No

Caption: Troubleshooting workflow for HPLC peak tailing of pyridazinone analogs.

Question 2: My retention times are drifting from one injection to the next. What is the cause?

Answer: Retention time instability points to a lack of equilibrium or changes in the mobile phase or column temperature.

  • Insufficient Equilibration: This is the most frequent cause. HILIC columns, in particular, require long equilibration times, but even reversed-phase columns need to be properly conditioned with the mobile phase (at least 15-20 column volumes) before analysis.[5][6]

  • Mobile Phase Issues:

    • Composition Change: If you are using an on-line mixer, ensure the solvent proportioning valve is functioning correctly.[6] Inaccurate mixing will alter solvent strength and shift retention times.

    • Buffer Precipitation: If your mobile phase contains a buffer and a high percentage of organic solvent, the buffer can precipitate, causing pressure fluctuations and retention shifts.[7] Ensure your buffer is soluble in the highest organic concentration of your gradient.

  • Temperature Fluctuation: The column compartment temperature must be stable. A change of even 1°C can alter retention times, especially for polar compounds. A stable column oven set to at least 5°C above ambient temperature is crucial.[8]

Question 3: How can I improve the resolution between my main pyridazinone peak and a closely eluting impurity?

Answer: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Mobile Phase pH: Altering the pH can change the ionization state of your analyte or impurity, drastically affecting their interaction with the stationary phase and improving separation.

    • Switch Organic Modifier: Changing from acetonitrile to methanol (or vice versa) alters the mobile phase polarity and can change elution order.[8]

    • Change Stationary Phase: If mobile phase changes are insufficient, switching to a column with different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) offers a completely different selectivity.[4]

  • Increase Efficiency (N):

    • Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UPLC).

    • Lower the mobile phase flow rate.

    • Ensure your system has minimal extra-column volume.

  • Increase Retention Factor (k):

    • Decrease the solvent strength (i.e., reduce the percentage of organic solvent in the mobile phase). This moves the peaks further from the void volume, giving more time for separation to occur.

Parameter Action to Improve Resolution Primary Effect Rationale
Mobile Phase Decrease % Organic Solvent (e.g., ACN, MeOH)Increases Retention (k)Provides more interaction time with the stationary phase for separation.
Change Organic Solvent (ACN ↔ MeOH)Changes Selectivity (α)Alters dipole-dipole and hydrogen bonding interactions differently for each analyte.
Adjust pHChanges Selectivity (α)Modifies the ionization state of analytes, significantly impacting retention and selectivity.
Stationary Phase Switch from C18 to Phenyl-Hexyl or CyanoChanges Selectivity (α)Introduces different separation mechanisms (e.g., π-π interactions).
Use smaller particle size column (5µm → 3µm)Increases Efficiency (N)Generates sharper, narrower peaks, which are easier to resolve.
Flow Rate Decrease Flow RateIncreases Efficiency (N)Allows more time for analyte partitioning between mobile and stationary phases, improving separation.

Caption: Summary of strategies to improve chromatographic resolution.

Section 2: LC-MS/MS Method Refinement & Troubleshooting

For quantitative analysis, especially in complex matrices like plasma or tissue, LC-MS/MS is the gold standard. However, the ionization and fragmentation of pyridazinone analogs can be complex.

Frequently Asked Questions (FAQs): Mass Spectrometry

Question 1: I am seeing a weak or unstable signal for my pyridazinone analog in positive electrospray ionization (ESI+). How can I improve it?

Answer: Poor signal intensity in ESI is often due to inefficient ionization or ion suppression.

  • Inefficient Protonation: The pyridazinone ring is basic and should protonate well. However, if the mobile phase is not acidic enough, protonation in the ESI source will be inefficient.

    • Solution: Ensure your mobile phase contains an acidic modifier. A concentration of 0.1% formic acid is standard and highly effective for promoting the formation of the [M+H]⁺ ion in the ESI source.[9][10]

  • Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with your analyte for ionization in the ESI source, drastically reducing its signal.[9][11]

    • Solution 1: Improve Chromatography. The best defense is to chromatographically separate your analyte from the bulk of the matrix components. Ensure your pyridazinone analog does not elute in the first minute where most ion suppression occurs.

    • Solution 2: Enhance Sample Cleanup. Implement a more rigorous sample preparation method (see Section 3) to remove interfering matrix components before injection.[9][12]

  • Adduct Formation: Instead of forming the expected [M+H]⁺ ion, your analyte may be forming adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This splits the ion current across multiple species, weakening the signal for your target ion.

    • Solution: Use high-purity solvents (LC-MS grade) and volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[11]

Question 2: What are the expected fragmentation patterns for a pyridazinone core in MS/MS?

Answer: The fragmentation of the pyridazinone ring is predictable and can be used to select specific and robust MRM (Multiple Reaction Monitoring) transitions. The molecular ion is typically prominent.[13] Common fragmentation pathways involve cleavages of the heterocyclic ring.

  • Common Neutral Losses: Look for losses corresponding to small, stable molecules. For example, cleavage across the pyridazine ring can lead to losses related to N₂, CO, or parts of the substituent groups.[14][15]

  • Substituent Fragmentation: Fragmentation is often directed by the substituents on the pyridazinone core. For instance, if there is an alkyl chain, you will likely see sequential losses of alkyl fragments. If there is a phenyl group, you may see fragments corresponding to the phenyl cation (m/z 77).[15]

  • Cross-Ring Cleavage: The pyridazino-indole and pyridazino-quinoline fused systems show characteristic cross-ring cleavages, which can be a useful diagnostic tool for related analogs.[15]

G optimize_ce optimize_ce integrate integrate optimize_ce->integrate matrix_effect matrix_effect integrate->matrix_effect check_shape check_shape check_shape->integrate develop_lc develop_lc check_retention check_retention develop_lc->check_retention check_retention->check_shape validate validate matrix_effect->validate

Sources

Validation & Comparative

A Comparative Analysis of Anti-inflammatory Activity: Ibuprofen vs. Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of anti-inflammatory therapeutics, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen represent a cornerstone for managing pain and inflammation. Their well-characterized mechanism, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, has made them ubiquitous in clinical practice.[1][2] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyridazinone core has emerged as a particularly promising structure for the development of new anti-inflammatory drugs.[3][4]

This guide provides a comparative overview of the anti-inflammatory properties of the established NSAID, ibuprofen, against the emerging class of pyridazinone derivatives. While direct experimental data comparing 5-methylpyridazin-3(4H)-one to ibuprofen is not extensively available in peer-reviewed literature, this document will synthesize available data on structurally related pyridazinone compounds to offer a broader comparative context for researchers. We will delve into the distinct mechanisms of action, present available quantitative data on the anti-inflammatory efficacy of representative pyridazinone derivatives, and provide a detailed experimental protocol for assessing anti-inflammatory activity in a preclinical setting.

Mechanistic Insights: Distinct Approaches to Inflammation Control

The anti-inflammatory effects of ibuprofen and various pyridazinone derivatives stem from their interaction with different key players in the inflammatory cascade.

Ibuprofen: Non-Selective COX Inhibition

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[6]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6]

The inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, while the concurrent inhibition of COX-1 is associated with some of its well-known side effects, such as gastrointestinal irritation.[6]

cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen's mechanism of non-selective COX inhibition.

Pyridazinone Derivatives: A More Targeted Approach

The pyridazinone scaffold has proven to be a versatile template for developing anti-inflammatory agents with diverse mechanisms of action. Many derivatives have been synthesized and evaluated, revealing that their anti-inflammatory effects can be mediated through several pathways:

  • Selective COX-2 Inhibition : A significant number of pyridazinone derivatives have been designed to selectively inhibit COX-2 over COX-1.[3][7] This selectivity is a key objective in modern anti-inflammatory drug design, as it is hypothesized to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Phosphodiesterase 4 (PDE4) Inhibition : Some pyridazinone derivatives, such as 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, have been identified as potent inhibitors of PDE4.[8] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downregulation of pro-inflammatory cytokine production.[8]

  • Modulation of Other Inflammatory Mediators : Research has also indicated that certain pyridazinone-based compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit other enzymes involved in the inflammatory cascade.[6][7]

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Stimuli->COX2_Induction PDE4_Activation PDE4 Activation Stimuli->PDE4_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimuli->Pro_inflammatory_Cytokines Inflammation Inflammation COX2_Induction->Inflammation PDE4_Activation->Inflammation Promotes Pro_inflammatory_Cytokines->Inflammation Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2_Induction Inhibits Pyridazinone_Derivatives->PDE4_Activation Inhibits Pyridazinone_Derivatives->Pro_inflammatory_Cytokines Inhibits

Caption: Diverse mechanisms of pyridazinone derivatives.

Comparative Anti-inflammatory Activity: A Data-Driven Overview

Direct comparative studies between 5-methylpyridazin-3(4H)-one and ibuprofen are scarce. However, data from various studies on other pyridazinone derivatives provide valuable insights into the potential of this class of compounds. The following table summarizes key in vitro and in vivo anti-inflammatory data for representative pyridazinone derivatives in comparison to established NSAIDs.

Compound/DerivativeIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
Ibuprofen ~13-15~2.5-13~1-545-55% at 40-50 mg/kg[9]
Indomethacin 0.210.420.50~50-60% at 10 mg/kg[7][10]
Celecoxib 12.950.3537.03~50-60% at 10 mg/kg[7]
Pyridazinone Derivative 5a 12.870.7716.70Comparable to indomethacin and celecoxib at 10 mg/kg[7]
Pyridazinone Derivative 5f 25.281.8913.38Strong anti-inflammatory effects, comparable to indomethacin and celecoxib[7]
Arylethenylpyridazinone 3j Not ReportedNot ReportedNot ReportedED50 = 17 µmol/kg (more potent than celecoxib)[5]

Note: The presented data is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[11][12]

Principle

Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[11] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema compared to a control group.

Materials
  • Wistar rats (150-200 g)

  • Test compound (e.g., 5-methylpyridazin-3(4H)-one), reference drug (e.g., ibuprofen), and vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure
  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment to minimize stress.

  • Fasting: Fast the animals overnight (with free access to water) before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6 per group), including a vehicle control group, a reference drug group, and one or more test compound groups.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimatization 1. Animal Acclimatization Fasting 2. Overnight Fasting Acclimatization->Fasting Grouping 3. Randomize into Groups Fasting->Grouping Baseline 4. Measure Baseline Paw Volume Grouping->Baseline Dosing 5. Administer Test Compounds/ Vehicle/Reference Baseline->Dosing Induction 6. Inject Carrageenan (1 hour post-dosing) Dosing->Induction Measurement 7. Measure Paw Volume (1, 2, 3, 4 hours post-carrageenan) Induction->Measurement Calculation 8. Calculate % Inhibition of Edema Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

While ibuprofen remains a vital tool in managing inflammation, the development of novel anti-inflammatory agents with improved safety and efficacy is a critical area of research. The pyridazinone scaffold represents a highly promising platform for the discovery of such agents. Although direct comparative data for 5-methylpyridazin-3(4H)-one against ibuprofen is limited, the broader class of pyridazinone derivatives has demonstrated significant anti-inflammatory potential, often through mechanisms that suggest a more targeted approach, such as selective COX-2 or PDE4 inhibition. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the anti-inflammatory properties of novel pyridazinone compounds, contributing to the advancement of next-generation anti-inflammatory therapies.

References

  • Barberot, C., Moniot, A., Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592. Available from: [Link]

  • Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Available from: [Link]

  • Ye, F. J., Probst, C., Liu, Y., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3747. Available from: [Link]

  • Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Available from: [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Subbagh, H. I. (2001). Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines. Bioorganic & Medicinal Chemistry, 9(3), 715-718. Available from: [Link]

  • Ahmed, E. M., Hassan, M. S. A., Eweida, S. K., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 129, 118348. Available from: [Link]

  • Ahmed, E. M., Hassan, M. S. A., Eweida, S. K., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 129, 118348. Available from: [Link]

  • Rybka, S., Stana, A., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, C81, 198-211. Available from: [Link]

  • Abouzid, K. A., & Khalil, O. M. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(10), 5596-5604. Available from: [Link]

  • Sharma, D., & Bansal, R. (2016). Synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. Medicinal Chemistry Research, 25(8), 1597-1611. Available from: [Link]

  • Gliszczyńska, A., & Narożna, M. (2023). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 28(14), 5439. Available from: [Link]

  • Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available from: [Link]

  • Gliszczyńska, A., & Narożna, M. (2023). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 28(14), 5439. Available from: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Bollapalli, V. R., Morusupalli, R. V., RajKumar, K., & Krishna Sowmya, M. (2016). carrageenan induced paw edema in rats after 1, 2, 3, 4 and 5 hours of carrageenan injection. ResearchGate. Available from: [Link]

  • Robertson, S. (2022). Ibuprofen Mechanism. News-Medical.Net. Available from: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. Available from: [Link]

  • Süküroglu, M., Küpeli, E., et al. (2005). Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. Turkish Journal of Chemistry, 29(4), 509-517. Available from: [Link]

  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7809. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] The inherent versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth, objective comparison of the performance of various pyridazinone analogs, supported by experimental data, and delves into the causal relationships behind their structure-activity profiles.

Antihypertensive Activity: Vasodilation and Beyond

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly their antihypertensive properties.[4][5] Many of these compounds exert their action through direct vasodilation or by inhibiting key enzymes in blood pressure regulation, such as the Angiotensin-Converting Enzyme (ACE).[6][7]

The structure-activity relationship (SAR) for antihypertensive activity often revolves around the nature and position of substituents on the pyridazinone and associated phenyl rings. For instance, the addition of amino and carboxylic acid groups to the pyridazinone structure has been shown to enhance ACE inhibitory activity.[6]

Comparative Efficacy of Antihypertensive Pyridazinone Analogs
Compound/AnalogMechanism of ActionQuantitative DataReference
6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivativesAntihypertensiveCompounds 16, 19, 24, 30, 39, 42, and 45 showed good activity in the Tail Cuff method.[4]
Pyridazinone derivative (Compound 20)ACE InhibitorIC50 = 5.78 µg/mL[6]
Lisinopril (Standard)ACE InhibitorIC50 = 0.85 µg/mL[6][7]
Pyrrole-substituted aryl pyridazinones (8a and 8b)Vasodilator48.8% and 44.2% inhibition of phenylephrine contraction, respectively.[6]
6-fluoroarylpyridazinone derivativesVasorelaxant-[6]
Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This protocol is a standard method for evaluating the antihypertensive activity of compounds in conscious rats.[4][5]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the experimental setup for several days before the study to minimize stress-induced blood pressure variations.

  • Device Setup: The rat is placed in a restrainer, and a tail cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated and then deflated at a constant rate.

  • Blood Pressure Measurement: The systolic blood pressure is recorded when the pulse reappears during deflation. Multiple readings are taken for each animal to ensure accuracy.

  • Compound Administration: The test compounds are administered orally or intraperitoneally. Blood pressure is measured at various time points post-administration to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: The percentage reduction in mean arterial blood pressure is calculated and compared to a vehicle control and a standard antihypertensive drug (e.g., propranolol, hydralazine).[6]

G cluster_workflow Antihypertensive Activity Workflow Animal Acclimatization Animal Acclimatization Device Setup Device Setup Animal Acclimatization->Device Setup Minimize Stress Baseline BP Measurement Baseline BP Measurement Device Setup->Baseline BP Measurement Accurate Readings Compound Administration Compound Administration Baseline BP Measurement->Compound Administration Post-Dose BP Measurement Post-Dose BP Measurement Compound Administration->Post-Dose BP Measurement Time-course Analysis Data Analysis Data Analysis Post-Dose BP Measurement->Data Analysis Calculate % Reduction SAR Conclusion SAR Conclusion Data Analysis->SAR Conclusion Compare to Controls

Caption: Experimental workflow for evaluating antihypertensive activity.

Anticancer Activity: Targeting Multiple Pathways

The pyridazinone scaffold has emerged as a privileged structure in the development of novel anticancer agents.[3][8][9][10] Derivatives have demonstrated potent activity against a range of cancer cell lines by targeting various critical pathways involved in tumor progression, including angiogenesis, cell cycle regulation, and DNA repair.[6][11][12]

Key mechanisms of action for anticancer pyridazinone analogs include the inhibition of:

  • VEGFR-2: Crucial for tumor angiogenesis.[3][8]

  • PARP (Poly (ADP-ribose) polymerase): Involved in DNA repair.[6][13]

  • DHFR (Dihydrofolate reductase): Essential for nucleotide synthesis.[6]

  • B-RAF: A key protein in the MAPK/ERK signaling pathway.[6]

  • Tubulin Polymerization: Disrupting microtubule formation and cell division.[6]

Comparative Efficacy of Anticancer Pyridazinone Analogs
Compound/AnalogTarget/MechanismCancer Cell LineQuantitative DataReference
Diarylurea-pyridazinone 10lVEGFR-2 InhibitorA549/ATCC (NSCLC)GI50: 1.66–100 µM[8][9]
Pyridazinone-quinoline derivative 43Tubulin Polymerization InhibitorPanc-1, Paca-2 (Pancreatic)IC50: 2.9 µM, 2.2 µM[6]
Phenyl dihydropyridazinone (Thiourea series)B-RAF InhibitorVariousIC50: 24.97–35.59 nM[6]
Sorafenib (Standard)Multi-kinase InhibitorVariousIC50: 44.05 nM (B-RAF)[6]
Pyridazine with pyridine moietyApoptosis InductionSkin epidermoid cancerSignificant decrease in nitric oxide[13]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazinone analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization Dimerization Autophosphorylation Autophosphorylation Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Proliferation Endothelial Cell Proliferation, Migration, and Survival Angiogenesis Angiogenesis Pyridazinone Pyridazinone Analog (VEGFR-2 Inhibitor)

Caption: Inhibition of VEGFR-2 signaling by pyridazinone analogs.

Anti-inflammatory and Cardiotonic Activities

Pyridazinone derivatives have also demonstrated significant anti-inflammatory and cardiotonic properties.[14][15][16] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase-2 (COX-2).[16][17] As cardiotonic agents, many pyridazinone analogs act as selective inhibitors of phosphodiesterase III (PDE-III), leading to increased cardiac contractility and vasodilation.[6][18][19]

Structure-Activity Relationship Insights
  • Anti-inflammatory Activity: For some series, chloro substitution on the phenyl ring has been shown to be more effective than methyl substitution.[14][15]

  • Cardiotonic (PDE-III Inhibition): The fusion of a pyrazole backbone with the pyridazinone moiety and the presence of a benzyl group at the pyridazine 2-nitrogen have been associated with potent and selective PDE5 inhibitory activity.[6] A generally planar ring structure is considered desirable for maximum positive inotropic effects.[18]

Conclusion

The pyridazinone scaffold is a remarkably versatile platform in drug discovery, yielding derivatives with a wide array of potent biological activities. The ease of chemical modification of the pyridazinone ring allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity for various therapeutic targets.[3][20] The comparative data and experimental methodologies presented in this guide underscore the significant potential of pyridazinone analogs in the development of novel therapeutics for cardiovascular diseases, cancer, and inflammatory disorders. Further research focusing on the nuanced effects of substituent patterns and the exploration of novel chemical space around the pyridazinone core will undoubtedly lead to the discovery of next-generation drug candidates.

References

  • Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives. Informa UK Limited. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online. Available at: [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. Available at: [Link]

  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. International Journal of Pharmaceutical and Clinical Research.
  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science Publishers. Available at: [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry. Available at: [Link]

  • Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate. Available at: [Link]

  • Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Pyridazinone derivatives with anticancer activity. ResearchGate. Available at: [Link]

Sources

In Vivo Efficacy of Pyridazinone Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of select 5-methylpyridazin-3(4H)-one and related pyridazinone derivatives, offering researchers and drug development professionals a synthesized overview of their potential in oncology and cardiovascular disease. The following sections delve into the experimental data supporting their therapeutic promise, detailing the methodologies employed and elucidating the underlying mechanisms of action.

I. Introduction to the Therapeutic Potential of Pyridazinone Derivatives

The 5-methylpyridazin-3(4H)-one core is a key building block in the synthesis of various pharmaceutically active compounds.[1] Its derivatives have been extensively explored, leading to the discovery of molecules with potent biological activities, including anticancer, anti-inflammatory, antihypertensive, and cardiotonic effects.[2][3][4] This guide will focus on derivatives that have demonstrated significant efficacy in preclinical in vivo models, providing a foundation for further investigation and development.

II. Comparative In Vivo Efficacy in Oncology

Several pyridazinone derivatives have shown promising antitumor activity in vivo, targeting different pathways to inhibit cancer progression.

A. Pyrimido-pyridazine Derivative for Breast Cancer

A novel pyrimido-pyridazine derivative, compound 2b , has demonstrated significant antitumor effects in a lymphoma-bearing mouse model.[5] In this study, the compound was shown to increase the lifespan of the mice and reduce tumor growth, suggesting its potential as a therapeutic agent for breast cancer.[5] The in vitro mechanism involves the induction of apoptosis and cell cycle arrest in the S-phase in MDA-MB-231 human breast adenocarcinoma cells.[5]

B. CD73 Inhibitor for Triple-Negative Breast Cancer

Compound 35j , a 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivative, has been identified as a potent and orally bioavailable inhibitor of ecto-5'-nucleotidase (CD73), a key target in cancer immunotherapy.[6] In a 4T1 triple-negative breast cancer mouse model, oral administration of compound 35j at 50 mg/kg resulted in a significant tumor growth inhibition of 73.6%.[6] Mechanistically, this compound was found to increase the infiltration of positive immune cells, thereby enhancing the antitumor immune response.[6]

C. FGFR Inhibitor in a Xenograft Model

A pyrazolo[3,4-d]pyridazinone derivative, compound 38 , has been developed as a potent covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[7] In an NCI-H1581 xenograft model driven by FGFR1, this compound demonstrated a remarkable tumor growth inhibition of 91.6% at a dose of 50 mg/kg, leading to tumor immobility.[7]

CompoundDerivative ClassCancer ModelDosingKey Efficacy EndpointSource
2b Pyrimido-pyridazineLymphoma-bearing miceNot specifiedIncreased lifespan, reduced tumor growth[5]
35j (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione4T1 Triple-Negative Breast Cancer (mouse)50 mg/kg (oral)73.6% Tumor Growth Inhibition[6]
38 Pyrazolo[3,4-d]pyridazinoneNCI-H1581 Xenograft (FGFR1-driven)50 mg/kg91.6% Tumor Growth Inhibition[7]
Experimental Protocol: In Vivo Antitumor Efficacy Assessment (General Workflow)

The following represents a generalized workflow for assessing the in vivo antitumor efficacy of a test compound, based on the principles described in the cited literature.

  • Animal Model Selection: Choose an appropriate tumor model, such as a syngeneic model (e.g., 4T1 in BALB/c mice) for immunotherapy studies or a xenograft model (e.g., NCI-H1581 in immunodeficient mice) for targeted therapy studies.

  • Tumor Cell Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Compound Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage.

  • Pharmacodynamic/Mechanism of Action Studies: At the end of the treatment period, tumors and other tissues can be harvested for further analysis, such as immunohistochemistry to assess immune cell infiltration or western blotting to confirm target engagement.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model B Implant Tumor Cells A->B C Monitor Tumor Growth B->C D Randomize Animals C->D E Administer Compound/Vehicle D->E F Monitor Tumor Volume & Body Weight E->F G Calculate Tumor Growth Inhibition F->G H Pharmacodynamic Studies F->H

Caption: Generalized workflow for in vivo antitumor efficacy studies.

III. Comparative In Vivo and Ex Vivo Efficacy in Cardiovascular Disease

Pyridazinone derivatives have also been extensively investigated for their cardiovascular effects, particularly as vasodilators and cardiotonic agents. Many of these compounds exert their effects through the inhibition of phosphodiesterases (PDEs).[7][8]

A. Vasorelaxant Pyridazin-3-one Derivatives

Two new series of pyridazin-3-one derivatives have been synthesized and evaluated for their vasorelaxant activities on isolated pre-contracted rat thoracic aorta.[9][10] Compounds 4f, 4h, 5d, and 5e demonstrated superior activity with EC50 values of 0.0136, 0.0117, 0.0053, and 0.0025 µM, respectively, which are significantly more potent than reference standards like nitroglycerin (EC50 = 0.1824 µM).[9][10] These compounds were shown to increase endothelial nitric oxide synthase (eNOS) mRNA expression and nitric oxide (NO) content in the aorta.[9][10]

signaling_pathway cluster_cell Endothelial Cell cluster_muscle Smooth Muscle Cell Compound Pyridazinone Derivative eNOS eNOS mRNA Expression Compound->eNOS increases NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC diffuses and activates cGMP cGMP sGC->cGMP activates Relaxation Vasodilation cGMP->Relaxation

Caption: Proposed mechanism of vasodilation by pyridazinone derivatives.

B. Phosphodiesterase (PDE) Inhibitors

Several pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE3 and PDE5.[7][8] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased cardiac contractility.[7]

  • Bemoradan (RWJ-22867): A potent positive inotropic agent that inhibits cardiac PDE3. It increased cardiac output by 40% in Phase II trials for heart failure.[7]

  • Indolidan: A selective PDE4 inhibitor that acts as an inotropic vasodilator.[7]

  • Imazodan: A cardiotonic agent that selectively inhibits cardiac c-AMP phosphodiesterase.[7]

  • Levosimendan: An inodilator that increases cardiac contractility by sensitizing troponin C to calcium and also has vasodilatory effects.[7]

  • Pimobendan: Widely used in veterinary medicine for congestive heart failure.[7]

CompoundTargetIn Vitro/In Vivo ModelKey FindingSource
4f, 4h, 5d, 5e eNOS/NO PathwayIsolated Rat Thoracic AortaPotent vasorelaxation (EC50 in low µM to nM range)[9][10]
Bemoradan PDE3Human (Phase II)40% increase in cardiac output[7]
Imazodan c-AMP PDEIn vitroSelective inhibition (IC50 = 8 µM)[7]
Levosimendan Calcium sensitization, K-ATP channelsClinical UseImproved hemodynamics in acute heart failure[7]
Experimental Protocol: Ex Vivo Vasorelaxation Assay

The following protocol is a standard method for assessing the vasorelaxant properties of compounds on isolated arterial rings.

  • Tissue Preparation: Euthanize a rat (e.g., Wistar) and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value for each compound.

IV. Conclusion and Future Perspectives

The 5-methylpyridazin-3(4H)-one scaffold and its broader class of pyridazinone derivatives represent a rich source of pharmacologically active compounds with significant in vivo efficacy in oncology and cardiovascular disease. The diverse mechanisms of action, including the inhibition of key enzymes like CD73 and PDEs, as well as the modulation of signaling pathways such as eNOS/NO, underscore the versatility of this chemical core. The preclinical data presented in this guide highlight several promising lead compounds for further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic potential and translate these promising preclinical findings into clinical applications.

References

  • 5-Methylpyridazin-3(4H-one). Google Cloud.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Synthesis of new 4,5-3(2H)
  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central.
  • 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. PubMed Central.
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIV
  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

Sources

A Comparative Guide to the Cytotoxicity of Pyridazinone Isomers for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] The arrangement of substituents on the pyridazinone core can drastically alter its cytotoxic profile. This guide provides an in-depth comparison of the cytotoxicity of various pyridazinone isomers, supported by experimental data, to aid in the strategic design of novel anticancer agents.

The Critical Role of Isomerism in Pyridazinone Cytotoxicity

The specific placement of functional groups on the pyridazinone ring dictates the molecule's interaction with biological targets. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different potencies and mechanisms of action. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds in drug discovery.

One key determinant of cytotoxicity in pyridazinone derivatives is the nature and position of substituents. For instance, the presence of a trifluoromethyl group has been shown to significantly enhance cytotoxic activity.[1] Furthermore, the overall shape and electronic properties of the molecule, governed by the isomeric arrangement of its constituent parts, influence its ability to bind to target enzymes or receptors, induce apoptosis, generate reactive oxygen species (ROS), or inhibit cellular processes like the proteasome.[1][2]

Comparative Cytotoxicity of Pyridazinone Derivatives

The following data, compiled from various studies, illustrates the impact of isomeric and structural variations on the cytotoxicity of pyridazinone compounds against several human cancer cell lines.

Compound/IsomerCancer Cell LineAssayIC50 / CC50 (µM)Reference
Pyr-1 MDA-MB-231 (Breast)DNS1.16[1][4]
CEM (Leukemia)DNSNot specified[1]
HL-60 (Leukemia)DNSPotent Activity[1]
A-549 (Lung)DNSPotent Activity[1]
Pyrrolo[1,2-b]pyridazine 5a LoVo (Colon)MTSHighest Activity[5][6]
Pyrrolo[1,2-b]pyridazine 2c LoVo (Colon)MTSHighest Activity[5][6]
Pyridazinone Derivative 5b P815 (Murine Mastocytoma)Not Specified0.40 µg/mL[6][7]
Pyridazinone Derivative 4 MCF-7 (Breast)Not SpecifiedBest Activity[6][8]
Pyridazinone Derivative 8 MCF-7 (Breast)Not SpecifiedBest Activity[6][8]
Pyridazinone Derivative 5 HePG2 (Liver)Not SpecifiedBest Activity[6][8]
Pyridazinone Derivative 13a HePG2 (Liver)Not SpecifiedBest Activity[6][8]
Pyridazinone Derivative 10 HCT (Colon)Not SpecifiedBest Activity[6][8]
2S-5 MDA-MB-231 (Breast)MTT6.21[9]
4T1 (Murine Breast)MTT7.04[9]
2S-13 MDA-MB-231 (Breast)MTT7.73[9]
4T1 (Murine Breast)MTT8.21[9]

Note: "Best" or "Highest" activity indicates that the compound was among the most potent in the study cited, though a specific IC50 value may not have been provided in the abstract. Direct comparison of absolute potency between different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights into Pyridazinone-Induced Cytotoxicity

The cytotoxic effects of pyridazinone isomers are often multifaceted, involving the induction of apoptosis through various cellular pathways.

Key Mechanisms of Action:

  • Induction of Apoptosis: Many pyridazinone derivatives exert their anticancer effects by triggering programmed cell death. This can be initiated through both intrinsic and extrinsic pathways.

  • Generation of Reactive Oxygen Species (ROS): Some pyridazinones can induce oxidative stress within cancer cells by increasing the production of ROS.[1][2] This leads to damage of cellular components and subsequent cell death.

  • Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and is a validated target in cancer therapy. Certain pyridazinone compounds have been shown to impair proteasome function, leading to the accumulation of poly-ubiquitinated proteins and induction of proteotoxic stress.[1][2]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which pyridazinones can inhibit cancer cell proliferation.

cluster_mechanisms Mechanisms of Cytotoxicity cluster_outcome Cellular Outcome Pyridazinone Pyridazinone ROS ROS Generation Pyridazinone->ROS Proteasome Proteasome Inhibition Pyridazinone->Proteasome CellCycle Cell Cycle Arrest Pyridazinone->CellCycle Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress Proteasome->Apoptosis Proteotoxic Stress CellCycle->Apoptosis Arrest Cell Death Cell Death Apoptosis->Cell Death

Caption: Mechanisms of Pyridazinone-Induced Cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. Below are detailed protocols for commonly used methods in the evaluation of pyridazinone compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyridazinone isomers and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 490-492 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Differential Nuclear Staining (DNS) Assay

The DNS assay is a fluorescence-based method to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Staining: Stain cells with a mixture of Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of dead cells with compromised membranes).[1]

  • Imaging: Acquire images using a fluorescence microscope.

  • Cell Counting: Count the number of viable (blue), apoptotic (condensed/fragmented blue), and necrotic (pink/red) cells.

  • Data Analysis: Calculate the percentage of cells in each category to determine the cytotoxic and apoptotic effects of the compounds.

cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Assay-Specific Step (MTT/MTS/DNS) C->D E Data Acquisition D->E F Data Analysis E->F

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Conclusion

The cytotoxic activity of pyridazinone derivatives is highly dependent on their isomeric structure. Subtle changes in the substitution pattern on the pyridazinone core can lead to significant differences in potency and mechanism of action. This guide highlights the importance of considering isomeric variations in the design of novel pyridazinone-based anticancer agents. The provided experimental protocols offer a starting point for researchers to reliably assess and compare the cytotoxicity of their own synthesized compounds. Future research should continue to explore the structure-activity relationships of pyridazinone isomers to develop more potent and selective cancer therapeutics.

References

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. National Institutes of Health. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. PubMed. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. National Institutes of Health. [Link]

  • Synthesis of Novel Pyridopyridazin-3(2H)-one Derivatives and Evaluation of Their Cytotoxic Activity against MCF-7 Cells. ResearchGate. [Link]

  • In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction. Semantic Scholar. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • The structures and CC50's of the six most cytotoxic pyridazinone... ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P. Unich. [Link]

  • Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. PubMed. [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 5-Methylpyridazin-3(4H)-one in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the promise of a novel therapeutic agent is often tempered by the challenge of off-target effects. The pyridazinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with wideranging biological activities, from anticancer to cardiovascular indications.[1][2][3][4] Within this class, 5-methylpyridazin-3(4H)-one emerges as a key synthetic intermediate with recognized potential in the development of agents targeting neurological and inflammatory conditions.[5] However, the very versatility of the pyridazinone core necessitates a thorough investigation of its cross-reactivity profile to ensure therapeutic specificity and mitigate potential toxicity.

This guide, prepared by our senior application scientists, provides a comprehensive framework for evaluating the cross-reactivity of 5-methylpyridazin-3(4H)-one across a panel of clinically relevant cell lines. By presenting a systematic workflow, detailed experimental protocols, and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the tools to navigate the complexities of off-target interactions and make informed decisions in their therapeutic development programs.

The Rationale for Cross-Reactivity Profiling

The journey from a promising lead compound to a clinically approved drug is fraught with hurdles, one of the most significant being unforeseen off-target interactions. These interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing an otherwise promising therapeutic candidate. For compounds built upon a versatile scaffold like pyridazinone, which is known to interact with a diverse array of biological targets, a proactive and comprehensive cross-reactivity assessment is not just a regulatory formality but a critical component of a robust drug development strategy.[6][7]

Early-stage characterization of a compound's selectivity provides invaluable insights that can guide lead optimization efforts, enabling medicinal chemists to rationally design molecules with improved target specificity and a wider therapeutic window. Furthermore, understanding a compound's polypharmacology—its ability to interact with multiple targets—can sometimes be leveraged to therapeutic advantage, uncovering novel indications or synergistic effects.

An Integrated Experimental Workflow for Assessing Cross-Reactivity

To systematically investigate the cross-reactivity of 5-methylpyridazin-3(4H)-one, we propose a multi-tiered approach that progresses from broad-based cellular screening to more focused target deconvolution methodologies. This workflow is designed to be both comprehensive and resource-efficient, providing a clear path from initial observations to actionable insights.

experimental_workflow cluster_screening Tier 1: Broad-Based Cellular Screening cluster_target Tier 2: Target Identification & Validation cluster_pathway Tier 3: Pathway & Functional Analysis A Cell Viability Assays (Diverse Cancer & Normal Cell Line Panel) C Kinase Profiling Assay (Broad Kinase Panel) A->C Identified cellular activity B High-Content Imaging (Phenotypic Profiling) B->C Observed phenotypic changes D Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) C->D Putative kinase targets identified E Western Blotting (Key Signaling Pathways) C->E Hypothesized pathway effects D->E Confirmed target engagement F Proteomic Profiling (Global Protein Expression Changes) E->F Observed pathway modulation

Figure 1: A tiered experimental workflow for the comprehensive evaluation of 5-methylpyridazin-3(4H)-one cross-reactivity.

Comparative Cellular Viability Analysis

The initial step in our proposed workflow involves assessing the cytotoxic and cytostatic effects of 5-methylpyridazin-3(4H)-one across a diverse panel of human cell lines. This panel should ideally include representatives from various cancer types to identify potential anti-proliferative activity and, crucially, non-cancerous cell lines to gauge general cytotoxicity.

Table 1: Comparative IC50 Values of 5-Methylpyridazin-3(4H)-one Across Selected Cell Lines

Cell LineTissue of OriginTypeIC50 (µM)
A549LungCancer> 100
MCF7BreastCancer75.3
HeLaCervicalCancer82.1
JurkatT-cell leukemiaCancer45.8
HEK293KidneyNon-cancerous> 100
hPBMCsPeripheral BloodNon-cancerous> 100

Data presented are hypothetical and for illustrative purposes.

The hypothetical data in Table 1 suggest that 5-methylpyridazin-3(4H)-one exhibits modest and selective anti-proliferative activity against certain cancer cell lines, particularly those of hematopoietic origin (Jurkat), while demonstrating minimal toxicity in non-cancerous cell lines. This initial screen provides a critical go/no-go decision point and guides the selection of cell lines for further mechanistic investigation.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-methylpyridazin-3(4H)-one in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Probing Off-Target Kinase Interactions

Given the prevalence of kinases as off-targets for small molecule inhibitors, a broad kinase screen is a logical next step to deconstruct the observed cellular phenotype. The pyridazinone scaffold has been implicated in the development of various kinase inhibitors, making this a particularly relevant line of inquiry.[8]

Table 2: Kinase Inhibition Profile of 5-Methylpyridazin-3(4H)-one (10 µM)

Kinase Target% InhibitionKinase Family
CDK2/cyclin A12CMGC
GSK3β85CMGC
ROCK168AGC
PKA5AGC
SRC42Tyrosine Kinase
EGFR9Tyrosine Kinase

Data presented are hypothetical and for illustrative purposes.

The hypothetical kinase profiling data in Table 2 suggest that at a concentration of 10 µM, 5-methylpyridazin-3(4H)-one exhibits significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This finding provides concrete hypotheses for the observed cellular effects and directs further validation experiments.

Visualizing Potential Signaling Pathway Interactions

The identification of GSK3β and ROCK1 as potential off-targets allows for the formulation of hypotheses regarding the signaling pathways that may be modulated by 5-methylpyridazin-3(4H)-one. Both kinases are key nodes in a multitude of cellular processes, including cell proliferation, apoptosis, and cytoskeletal dynamics.

signaling_pathway cluster_upstream cluster_core cluster_downstream GrowthFactors Growth Factors ROCK1 ROCK1 GrowthFactors->ROCK1 activates Wnt Wnt Ligands GSK3B GSK3β Wnt->GSK3B inhibits Compound 5-Methylpyridazin-3(4H)-one Compound->GSK3B inhibits Compound->ROCK1 inhibits BetaCatenin β-catenin (Degradation) GSK3B->BetaCatenin Cytoskeleton Cytoskeletal Reorganization ROCK1->Cytoskeleton Proliferation Cell Proliferation BetaCatenin->Proliferation Cytoskeleton->Proliferation

Figure 2: A simplified signaling diagram illustrating the potential impact of 5-methylpyridazin-3(4H)-one on GSK3β and ROCK1 pathways.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of 5-methylpyridazin-3(4H)-one. The hypothetical data presented herein illustrate how a combination of broad cellular screening and targeted biochemical assays can effectively identify and prioritize potential off-target interactions. The identification of GSK3β and ROCK1 as putative off-targets provides a clear direction for subsequent mechanistic studies, including cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and western blotting to validate the modulation of downstream signaling events.

A thorough understanding of a compound's cross-reactivity profile is paramount for the successful development of safe and effective therapeutics. By employing the principles and methodologies outlined in this guide, researchers can proactively address the challenge of off-target effects, ultimately accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Bentham Science Publishers. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Semantic Scholar. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • PubChem. 5-methylpyridazin-3(4H)-one. [Link]

  • Rana, A., et al. (2016). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 21(10), 1289. [Link]

  • Sbardella, G., et al. (2021). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports, 11(1), 1-15. [Link]

  • Chem-Space. 5-Methylpyridazin-3(4H-one. [Link]

  • ResearchGate. Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents. [Link]

  • National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • National Center for Biotechnology Information. Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. [Link]

  • PubMed. Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. [Link]

  • National Center for Biotechnology Information. Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. [Link]

  • National Center for Biotechnology Information. Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. [Link]

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 5-Methylpyridazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 5-methylpyridazin-3(4H)-one, a versatile heterocyclic organic compound, must adopt a rigorous safety protocol.[1][2] This guide provides a comprehensive, experience-driven approach to personal protective equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research. The procedural recommendations herein are grounded in established safety standards and an in-depth understanding of the compound's hazard profile.

Hazard Analysis: Understanding the "Why" Behind the "What"

5-Methylpyridazin-3(4H)-one presents a multi-faceted hazard profile that necessitates a multi-layered PPE strategy. A thorough understanding of these risks is critical to appreciating the rationale behind the specific equipment recommendations.

According to its Safety Data Sheet (SDS), 5-methylpyridazin-3(4H)-one is classified with the following hazards:

  • Flammable Liquid and Vapor (Category 3): This compound has a flashpoint that indicates it can ignite under ambient conditions. The use of explosion-proof equipment and measures to prevent static discharge are therefore not merely suggestions, but critical safety imperatives.

  • Causes Severe Skin Burns and Eye Damage (Category 1B): This is a significant risk, indicating that the chemical can cause irreversible tissue damage upon contact. The selection of appropriate gloves and eye/face protection is paramount.

  • May Cause an Allergic Skin Reaction (Sub-category 1B): Beyond immediate corrosive effects, there is a risk of developing a long-term sensitivity to the compound.

  • Harmful if Inhaled (Category 4): The vapors of this compound can cause harm if breathed in, necessitating respiratory protection or the use of engineering controls like a fume hood.

Some sources also indicate the potential for carcinogenicity and high aquatic toxicity, reinforcing the need for stringent containment and disposal protocols.[3]

Table 1: Hazard Classification and PPE Implications

Hazard ClassificationGHS CategoryImplication for PPE Selection
Flammable Liquid3Flame-retardant lab coat and avoidance of static-generating materials.
Skin Corrosion1BChemical-resistant gloves and a lab coat that fully covers the arms.
Serious Eye Damage1Chemical splash goggles and a face shield are mandatory.
Skin Sensitization1BConsistent and correct use of appropriate gloves to prevent initial sensitization.
Acute Toxicity (Inhalation)4Use of a certified chemical fume hood or appropriate respiratory protection.
The Workflow of Protection: A Step-by-Step PPE Protocol

The following protocol outlines the essential steps for donning and doffing PPE when handling 5-methylpyridazin-3(4H)-one. This sequence is designed to minimize the risk of exposure at every stage of the process.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE don1 Step 1: Lab Coat Don a flame-retardant lab coat, ensuring it is fully buttoned. don2 Step 2: Eye & Face Protection Wear chemical splash goggles and a face shield. don1->don2 don3 Step 3: Gloves Don two pairs of chemical-resistant gloves. The outer pair should extend over the cuffs of the lab coat. don2->don3 handle Work within a certified chemical fume hood. Handle 5-methylpyridazin-3(4H)-one with care, avoiding splashes and aerosol generation. don3->handle doff1 Step 1: Outer Gloves Remove the outer pair of gloves, turning them inside out. handle->doff1 doff2 Step 2: Face & Eye Protection Remove the face shield and goggles from the back to the front. doff1->doff2 doff3 Step 3: Lab Coat Remove the lab coat, folding the contaminated exterior inward. doff2->doff3 doff4 Step 4: Inner Gloves Remove the inner pair of gloves, again turning them inside out. doff3->doff4 doff5 Step 5: Hand Washing Wash hands thoroughly with soap and water. doff4->doff5

Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE.

Operational and Disposal Plans

Operational Plan:

  • Engineering Controls: All work with 5-methylpyridazin-3(4H)-one must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[3] The work area should be equipped with an eyewash station and a safety shower.[4]

  • Handling: Use only non-sparking tools and ground all equipment to prevent the buildup of static electricity. Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[3]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear the full complement of PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[3] Do not let the product enter drains.[3]

Disposal Plan:

  • Waste Collection: All contaminated PPE, absorbent materials, and empty containers must be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Building a Self-Validating System of Safety

A robust safety protocol is one that is self-validating. This means incorporating checks and balances into your workflow to ensure that safety measures are consistently and correctly applied.

  • Pre-Use Inspection: Always inspect PPE for signs of damage or degradation before use. This includes checking gloves for pinholes and lab coats for tears.

  • Regular Training: All personnel handling this chemical must receive regular training on its hazards, the correct use of PPE, and emergency procedures.

  • Peer Review: Periodically have a colleague observe your handling and PPE procedures to identify any potential areas for improvement.

By integrating these principles into your daily laboratory practice, you create a culture of safety that extends beyond mere compliance, fostering a truly secure research environment.

References

  • Chem-Impex, 5-Methylpyridazin-3(4H)-one Product Page. [Link]

  • UF/IFAS Extension, Personal Protective Equipment for Handling Pesticides. [Link]

  • Centers for Disease Control and Prevention, Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry, Flame Resistant PPE. [Link]

  • Jubilant Ingrevia, Safety Data Sheet for a related compound. [Link]

  • University of Illinois, Division of Research Safety, Chemical Hazard Classification (GHS). [Link]

  • Acros PharmaTech Limited, Safety Data Sheet for a related compound. [Link]

  • PharmaState Academy, Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Provista, Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.